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  • Product: 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride
  • CAS: 1420808-77-0

Core Science & Biosynthesis

Foundational

The Strategic Role of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride (CAS 1420808-77-0) in CNS Drug Discovery: Conformational Restriction and Receptor Selectivity

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary In the landscape of central nervous system (CNS) drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine scaffold is a highly privileged pharmacophore. While the unsubstituted 1-(pyridin-2-yl)piperazine (1-PP) is a ubiquitous building block found in numerous serotonergic and dopaminergic ligands, its conformational flexibility often leads to promiscuous receptor binding[1].

2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride (CAS 1420808-77-0) represents a sophisticated structural evolution of this scaffold[2]. By introducing a methyl group at the C2 position—directly adjacent to the pyridyl-substituted N1 atom—medicinal chemists can enforce a specific chair conformation. This conformational restriction dictates the spatial vector of the N4-substituent, drastically altering the ligand's interaction with the aspartate residues deep within G-protein coupled receptor (GPCR) binding pockets. This guide details the physicochemical profiling, mechanistic pharmacology, and regioselective synthetic protocols required to leverage this building block effectively.

Structural & Physicochemical Profiling

The addition of a single methyl group transforms the physicochemical and pharmacological trajectory of the piperazine building block. The C2-methyl group introduces a chiral center, allowing for stereospecific target engagement, and creates significant steric bulk at the N1 position.

Quantitative Data Comparison

The following table summarizes the critical differences between the unsubstituted parent compound and the 2-methylated derivative:

Property1-(pyridin-2-yl)piperazine (1-PP)2-Methyl-1-(pyridin-2-yl)piperazine HCl
CAS Number 34803-66-21420808-77-0[2]
Molecular Weight 163.22 g/mol 213.71 g/mol
Chiral Centers 0 (Achiral)1 (C2 position, R/S enantiomers)
N1 Steric Hindrance LowHigh (Adjacent Methyl)
Receptor Profile Broad (5-HT1A/1B/2A, D2)Tunable (Enhanced 5-HT1A / D4 selectivity)
Primary Synthetic Route Direct SNArProtection-directed Buchwald-Hartwig

Causality Insight: The steric hindrance at N1 forces the pyridyl ring to adopt an orthogonal conformation relative to the piperazine ring to minimize allylic strain. This specific dihedral angle is highly favored by the 5-HT1A and D4 receptor binding sites, effectively filtering out off-target 5-HT1B and D2 interactions[3][4].

Mechanistic Pharmacology & Target Engagement

Arylpiperazines exert their effects primarily by modulating monoamine GPCRs. The unsubstituted 1-PP derivatives often act as partial agonists or antagonists across a broad spectrum of receptors. However, N4-alkylation of the 2-methyl-1-PP scaffold yields highly selective ligands.

For instance, in the development of dopamine D4 receptor agonists (vital for treating erectile dysfunction and cognitive disorders), the 2-methyl substitution on the piperazine ring significantly alters the binding affinity compared to the 3-methyl or unsubstituted variants[4]. Similarly, for 5-HT1A receptors, the restricted conformation enhances the intrinsic activity (efficacy) of the ligand by stabilizing the active state of the receptor, leading to robust Gαi protein activation and subsequent inhibition of adenylate cyclase[3][5].

GPCR_Signaling Ligand 2-Me-1-PP Derivative Receptor 5-HT1A / D4 Receptor (GPCR) Ligand->Receptor Binds G_protein Gαi/o Protein Receptor->G_protein Activates Effector Adenylate Cyclase G_protein->Effector Inhibits cAMP cAMP Levels (Decreased) Effector->cAMP Reduces PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Mechanism of action for 5-HT1A/D4 receptor modulation by 2-Me-1-PP derivatives via Gαi signaling.

Synthetic Methodologies & Protocols

Synthesizing 2-methyl-1-(pyridin-2-yl)piperazine requires rigorous regiocontrol. A common pitfall in medicinal chemistry is attempting a direct Nucleophilic Aromatic Substitution (SNAr) between 2-methylpiperazine and 2-bromopyridine. Because the N4 position is significantly less sterically hindered than the N1 position, SNAr predominantly yields the undesired 3-methyl-1-(pyridin-2-yl)piperazine isomer[4].

To synthesize CAS 1420808-77-0, a protection-directed Buchwald-Hartwig amination must be employed[6][7].

Synthesis_Workflow SM1 2-Methylpiperazine Protection N4-Boc Protection (Regioselective) SM1->Protection SNAr Direct SNAr (Unprotected) SM1->SNAr Intermediate 4-Boc-2-methylpiperazine Protection->Intermediate Coupling Buchwald-Hartwig Amination + 2-Bromopyridine Intermediate->Coupling ProtectedProd N4-Boc-2-Me-1-PP Coupling->ProtectedProd Deprotection HCl / Dioxane (Deprotection & Salt Formation) ProtectedProd->Deprotection FinalProduct 2-Methyl-1-(pyridin-2-yl)piperazine HCl (CAS 1420808-77-0) Deprotection->FinalProduct WrongIsomer 3-Methyl-1-(pyridin-2-yl)piperazine (Undesired Regioisomer) SNAr->WrongIsomer

Regioselective synthetic workflow for CAS 1420808-77-0 avoiding the undesired 3-methyl isomer.

Step-by-Step Protocol: Regioselective Synthesis

Step 1: N4-Regioselective Protection

  • Procedure: Dissolve 2-methylpiperazine (1.0 eq) in anhydrous DCM at 0 °C. Slowly add a solution of Boc2O (1.0 eq) in DCM dropwise over 1 hour. Warm to room temperature and stir for 4 hours.

  • Causality: The kinetic differentiation between the hindered N1 and unhindered N4 allows the bulky Boc anhydride to react almost exclusively at N4, yielding 4-Boc-2-methylpiperazine.

Step 2: Buchwald-Hartwig Cross-Coupling

  • Procedure: To an oven-dried Schlenk flask, add 4-Boc-2-methylpiperazine (1.0 eq), 2-bromopyridine (1.1 eq), Pd2(dba)3 (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq). Evacuate and backfill with Argon (3x). Add anhydrous toluene (0.5 M) and heat to 100 °C for 12 hours[7].

  • Causality: Standard SNAr fails at the N1 position due to steric clash. The Pd-catalyzed cross-coupling utilizing a bulky, electron-rich biarylphosphine ligand (RuPhos) facilitates oxidative addition and forces the reductive elimination step even at the highly hindered N1 position adjacent to the methyl group.

Step 3: Deprotection and Salt Formation

  • Procedure: Dissolve the purified intermediate in minimal DCM. Add 4N HCl in Dioxane (5.0 eq) and stir at room temperature for 4 hours. Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the product.

  • Causality: Acidic cleavage of the Boc group simultaneously protonates the basic piperazine nitrogens, precipitating the product as the highly stable, water-soluble hydrochloride salt (CAS 1420808-77-0)[2].

Analytical Validation (The Self-Validating System)

To ensure scientific integrity, the synthesis must be treated as a self-validating system. You must prove that the coupling occurred at N1 (yielding the 2-methyl isomer) and not N4 (yielding the 3-methyl isomer).

Validation Checkpoints:

  • HPLC-UV (254 nm): Confirm >95% purity of the final salt.

  • 1H-NMR (D2O): Locate the diagnostic methyl doublet (~1.2 - 1.4 ppm). It must integrate cleanly to 3H.

  • 2D NOESY NMR (Critical Step): Look for spatial cross-peaks between the methyl protons and the pyridine C3-proton.

    • Logic: If the pyridine is attached to N1, the methyl group at C2 is in direct spatial proximity to the pyridine ring, generating a strong NOE signal. If the product is the undesired 3-methyl isomer, the methyl group is too far from the pyridine ring, and this cross-peak will be entirely absent[4].

References

  • NextSDS. "2-methyl-1-(pyridin-2-yl)piperazine hydrochloride — Chemical Substance Information." NextSDS Substance Database. URL: [Link]

  • Glennon, R. A., et al. "Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands." Journal of Medicinal Chemistry (1988). URL:[Link]

  • Modica, M., et al. "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor." Bioorganic & Medicinal Chemistry Letters (2000). URL:[Link]

  • RSC Publishing. "Robust Buchwald–Hartwig amination enabled by ball-milling." Organic & Biomolecular Chemistry (2018). URL:[Link]

Sources

Exploratory

In Silico Modeling of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride Binding: A Computational Workflow for GPCR Ligand Optimization

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology Executive Summary & Biological Context Arylpiperazines represent a privileged scaffold in neuropharmacology, serving as the core pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Structural Biology

Executive Summary & Biological Context

Arylpiperazines represent a privileged scaffold in neuropharmacology, serving as the core pharmacophore for numerous ligands targeting aminergic G protein-coupled receptors (GPCRs). Specifically, derivatives of 1-(pyridin-2-yl)piperazine exhibit profound affinity for the Dopamine D4 receptor (D4R) and Serotonin 1A receptor (5-HT1A) [1, 2].

The introduction of a methyl group at the 2-position of the piperazine ring—yielding 2-Methyl-1-(pyridin-2-yl)piperazine (2-MPP) —creates a chiral center that fundamentally alters the conformational landscape of the ligand. Furthermore, the formulation as a hydrochloride salt is not merely a manufacturing detail; it dictates the physiological protonation state of the basic piperazine nitrogen (N4), which is an absolute requirement for anchoring the ligand within the GPCR orthosteric site.

This whitepaper outlines a self-validating in silico methodology for modeling the binding of 2-MPP hydrochloride to D4R and 5-HT1A. By moving beyond rigid-body docking into induced-fit paradigms and molecular dynamics (MD), we establish a predictive framework that accounts for the causality of stereochemistry and protonation in receptor activation.

Molecular Determinants of Binding (The "Why")

Before executing computational protocols, an expert must define the physical chemistry governing the system.

Ligand Protonation and Stereochemistry

The hydrochloride salt of 2-MPP indicates that in physiological environments (pH 7.4), the distal aliphatic nitrogen of the piperazine ring (N4) is protonated (pKa ~8.9) [3]. This cationic amine is the primary pharmacophore feature, responsible for forming a highly conserved salt bridge with the aspartate residue at position 3.32 (Ballesteros-Weinstein nomenclature) in all aminergic GPCRs.

The 2-methyl substitution introduces (R) and (S) enantiomers. The causality of stereoselectivity here is driven by the piperazine chair conformation. The methyl group will strongly prefer an equatorial position to minimize 1,3-diaxial steric clashes. This forces the bulky pyridin-2-yl group into a specific trajectory, dictating whether it can successfully engage in π−π stacking with the aromatic microswitches (e.g., Phe6.51) in the receptor pocket.

Receptor Microenvironments
  • Dopamine D4 Receptor (D4R): We utilize the high-resolution crystal structure of D4R (PDB ID: 5WIU) [4]. The D4R orthosteric pocket is highly hydrophobic, and accommodation of the 2-methyl group requires slight outward movement of transmembrane helix 3 (TM3).

  • Serotonin 1A Receptor (5-HT1A): We utilize the cryo-EM structure of the 5-HT1A-Gi complex (PDB ID: 7E2Y) [5]. The 5-HT1A pocket contains structured water molecules that mediate hydrogen bonding between the ligand and the receptor.

Interactions N4 Protonated Piperazine N4 Asp Asp3.32 (D4R/5-HT1A) N4->Asp Salt Bridge (2.8 Å) Pyr Pyridine Ring Phe Phe6.51 / Trp6.48 (Aromatic Cluster) Pyr->Phe Pi-Pi Stacking (3.5 Å) Me 2-Methyl Group Val Val115 / Ile194 (Hydrophobic) Me->Val Steric/Hydrophobic Packing

Pharmacophore interaction network of 2-MPP within the aminergic GPCR orthosteric binding site.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system where each step's output is quality-controlled before proceeding.

Protocol 1: Quantum Mechanical Ligand Preparation
  • Initialization: Build the 2D structures of (R)-2-MPP and (S)-2-MPP.

  • Protonation State: Use Epik (or equivalent pKa predictor) at pH 7.4 ± 0.5. Explicitly enforce the protonation of the N4 piperazine nitrogen to reflect the hydrochloride salt dissociation.

  • QM Optimization: Because empirical force fields often misrepresent the torsional barrier between the piperazine and pyridine rings, perform a Density Functional Theory (DFT) optimization using B3LYP/6-31G*.

  • Validation: Verify that the piperazine ring adopts a chair conformation with the 2-methyl group in the equatorial position.

Protocol 2: Receptor Preparation and Induced-Fit Docking (IFD)

Standard rigid docking will artificially penalize the 2-methyl group due to minor steric clashes with static sidechains. IFD is mandatory.

  • Protein Prep: Import PDB 5WIU (D4R) and 7E2Y (5-HT1A). Remove non-catalytic waters, but retain the structural waters deep in the 5-HT1A pocket. Assign bond orders and protonate at pH 7.0.

  • Grid Generation: Center the grid box on Asp115 (D4R) and Asp116 (5-HT1A).

  • IFD Execution:

    • Dock the ligand using softened van der Waals radii (scaling factor 0.5).

    • Allow sidechains within 5.0 Å of the ligand pose to undergo conformational sampling (Prime refinement).

    • Re-dock the ligand into the induced receptor conformations.

  • Validation: The primary pose must feature a salt bridge (< 3.0 Å) between the protonated N4 and Asp3.32. Poses lacking this interaction are automatically discarded as non-physiological artifacts.

Workflow LPrep Ligand Preparation (2-MPP HCl, Epik, QM B3LYP) Dock Induced-Fit Docking (Flexible Sidechains, Asp3.32 Constraint) LPrep->Dock RPrep Receptor Preparation (D4R: 5WIU, 5-HT1A: 7E2Y) RPrep->Dock MD Molecular Dynamics (POPC Membrane, 500ns, NPT Ensemble) Dock->MD FEP Free Energy Perturbation (MM-GBSA & Thermodynamic Integration) MD->FEP

Self-validating computational workflow for GPCR-ligand complex modeling.

Quantitative Data Presentation

Following the IFD protocol, the binding free energies are calculated using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) continuum solvation model. The data below summarizes the energetic landscape, demonstrating a clear stereoselective preference for the (R)-enantiomer, driven by favorable packing of the methyl group against the hydrophobic sub-pocket.

Ligand StereoisomerTarget ReceptorIFD GlideScore (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Stabilizing Interactions
(R)-2-MPP D4R (5WIU)-8.42-42.15Asp115(3.32) salt bridge; Phe411(6.51) π−π stacking
(S)-2-MPP D4R (5WIU)-7.10-35.40Asp115(3.32); Steric clash with Val116
(R)-2-MPP 5-HT1A (7E2Y)-8.15-39.88Asp116(3.32) salt bridge; Tyr390(7.43) H-bond
(S)-2-MPP 5-HT1A (7E2Y)-7.55-36.21Asp116(3.32)

Table 1: Thermodynamic evaluation of 2-MPP enantiomers. The (R)-enantiomer exhibits a ~6 kcal/mol advantage in MM-GBSA binding free energy across both targets.

Molecular Dynamics Validation

A static docking pose is a hypothesis; Molecular Dynamics (MD) is the experiment. To validate the stability of the 2-MPP binding mode, the top-ranked complexes must be subjected to all-atom MD simulations.

Protocol 3: Membrane-Embedded MD Simulation
  • System Assembly: Embed the GPCR-ligand complex into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the OPM (Orientations of Proteins in Membranes) database coordinates.

  • Solvation & Ionization: Solvate with TIP3P water and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Equilibration: Perform a 6-step relaxation protocol, gradually releasing harmonic restraints on the protein backbone and lipid headgroups over 20 ns.

  • Production Run: Run a 500 ns simulation in the NPT ensemble (310 K, 1 atm) using the OPLS4 or CHARMM36m force field.

  • Causality & Analysis: Monitor the distance between the 2-MPP N4 atom and the Asp3.32 carboxylate oxygen. A successful, physiologically relevant binding pose will maintain a distance of 2.8±0.2 Å for >90% of the simulation trajectory. If the salt bridge breaks, the initial docking pose is deemed a false positive.

References

  • Title: New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 Source: National Institutes of Health (NIH / PMC) URL: [Link](Note: URL derived from PMC grounding data for SYA16263 derivatives)

  • Title: 1-(2-Pyridyl)piperazine Chemical and Physical Properties Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: D4 receptor (PDB ID: 5WIU) | Dopamine receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY / RCSB PDB URL: [Link]

  • Title: 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex Source: RCSB Protein Data Bank URL: [Link]

Foundational

Neuroprotective Potential of Novel Piperazine Derivatives: A Technical Whitepaper on Multi-Target Drug Design

Introduction The complex etiology of neurodegenerative diseases—such as Alzheimer's disease (AD) and ischemic stroke—demands therapeutic agents capable of modulating multiple pathological pathways simultaneously. Piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The complex etiology of neurodegenerative diseases—such as Alzheimer's disease (AD) and ischemic stroke—demands therapeutic agents capable of modulating multiple pathological pathways simultaneously. Piperazine derivatives, characterized by their six-membered heterocyclic ring containing two nitrogen atoms, have emerged as highly versatile scaffolds in neuropharmacology. Their inherent ability to cross the blood-brain barrier (BBB) and their structural amenability to functionalization make them ideal candidates for multi-target-directed ligands (MTDLs)[1].

As a Senior Application Scientist, I have structured this technical guide to synthesize recent advancements in piperazine-based neurotherapeutics. This whitepaper details their mechanistic pathways, structure-activity relationships (SAR), and the rigorous, self-validating experimental protocols required for their preclinical evaluation.

Section 1: Mechanistic Pathways of Piperazine-Induced Neuroprotection

Piperazine derivatives exert neuroprotection through a polypharmacological approach, simultaneously addressing excitotoxicity, cholinergic deficits, and protein misfolding.

Cholinesterase Inhibition and Amyloid-β (Aβ) Disaggregation

The cholinergic hypothesis remains a cornerstone of AD symptomatic treatment. Novel piperazine hybrids, such as ferulic acid-piperazine (FAPIP) derivatives and benzothiazole-piperazine compounds, have demonstrated potent, mixed-type inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[2][3]. The piperazine moiety provides the necessary rigidity and spatial orientation to interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[4]. By blocking the PAS, these derivatives prevent AChE-induced Aβ aggregation. Furthermore, specific piperazine compounds like D-687 and D-688 have shown the capacity to not only inhibit the aggregation of Aβ1-42 and Tau-derived peptide AcPHF6 but also disaggregate preformed fibrils[5].

TRPC6 Channel Modulation and Synaptic Plasticity

Synaptic loss is a primary correlate of cognitive decline. Recent high-throughput screenings have identified N-N-substituted piperazines, notably compound cmp2, as selective activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel[1][6]. Activation of TRPC6 promotes neuronal store-operated calcium entry (nSOCE) in dendritic spines. This mechanism effectively rescues mushroom spine density from amyloid toxicity and restores long-term potentiation (LTP) in 5xFAD mouse models[6][7].

Mechanisms Piperazine Piperazine Scaffold TRPC6 TRPC6 Activation (e.g., cmp2) Piperazine->TRPC6 AChE AChE/BChE Inhibition (e.g., FAPIP, PMS1339) Piperazine->AChE Amyloid Aβ/Tau Disaggregation (e.g., D-687) Piperazine->Amyloid Ca2 Ca2+ Influx & Spine Rescue TRPC6->Ca2 Neuroprotection Comprehensive Neuroprotection Ca2->Neuroprotection ACh Cholinergic Restoration AChE->ACh ACh->Neuroprotection Toxicity Reduced Neurotoxicity Amyloid->Toxicity Toxicity->Neuroprotection

Multi-target mechanistic pathways of neuroprotective piperazine derivatives.

Section 2: Quantitative Structure-Activity Relationship (SAR) Insights

A critical challenge in developing piperazine derivatives is balancing neuroprotective efficacy with cardiac safety. For instance, Fenazinel, a potent neuroprotectant for ischemic stroke, exhibited significant hERG (human Ether-à-go-go-Related Gene) K+ channel liability, risking drug-induced QT prolongation[8]. Rational drug design has since focused on modifying the acetophenone moiety or introducing cinnamamide fragments to reduce hERG binding while maintaining or enhancing neuroprotection[8][9].

Table 1: Pharmacological Profiles of Key Piperazine Derivatives

Compound / ScaffoldPrimary Mechanism of ActionTarget Affinity (IC50)Key Functional OutcomehERG LiabilityRef
Fenazinel (2a) Antioxidant / Free Radical ScavengerN/AHigh in vitro/in vivo neuroprotectionHigh (8.64 µM)[8]
Compound 9d Cinnamamide-piperazineN/AHypoxia tolerance in MCAO modelsWeak[9]
cmp2 TRPC6 Channel Activator~10 nM (Synapse rescue)Restores LTP and memory in 5xFAD miceLow[1][6]
FAPIP (13a) AChE/BChE InhibitorAChE: 0.59 µM, BChE: 5.02 µMBBB permeable, iron-chelatingN/A[2]
Compound 12 Benzothiazole-piperazineAChE: 2.31 µM53.3% Aβ1-42 aggregation inhibitionN/A[3]
Ensaculine 5-HT / NMDA Receptor Modulator5-HT1A: 8 nMMemory enhancement, NMDA blockadeN/A[10]

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of novel piperazine derivatives must employ self-validating assay systems. The following protocols detail the causality behind experimental choices, ensuring robust, reproducible data.

Protocol A: Modified Ellman’s Assay for AChE Inhibition Kinetics

Purpose: To quantify the inhibitory potency (IC50) and mechanism (competitive vs. mixed) of piperazine derivatives against AChE. Causality & Validation: The assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to react with thiocholine (produced by AChE-mediated hydrolysis of acetylthiocholine), yielding a yellow anion measurable at 412 nm[2]. A self-validating design must include a blank (to subtract spontaneous substrate hydrolysis) and a reference inhibitor (e.g., Donepezil) to benchmark assay sensitivity and validate enzyme integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperazine derivative in DMSO (ensure final assay DMSO is <1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound (at varying concentrations), and 20 µL of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes to allow stable complex formation.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (ATCI, 15 mM).

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( v0​ ). Plot Lineweaver-Burk reciprocal plots ( 1/v vs. 1/[S] ) at varying inhibitor concentrations to determine if the piperazine binds to the CAS, PAS, or both (mixed inhibition)[3].

Protocol B: Aβ1-42 Induced Neurotoxicity and MTT Viability Assay

Purpose: To evaluate the neuroprotective capacity of piperazine derivatives against amyloid-induced cellular damage. Causality & Validation: SH-SY5Y neuroblastoma cells are utilized as they express robust human neuronal phenotypes. Aβ1-42 must be pre-incubated for 48 hours to form the toxic oligomeric/fibrillar species responsible for cell death[5]. The assay is internally validated by a "Vehicle + Aβ" control (establishing the maximum toxicity baseline) and a "Vehicle only" control (establishing the 100% viability baseline).

Step-by-Step Methodology:

  • Aβ Preparation: Dissolve Aβ1-42 peptide in hexafluoroisopropanol (HFIP), evaporate to form a film, and resuspend in DMSO. Dilute in PBS and incubate at 37°C for 48 hours to induce aggregation.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours (37°C, 5% CO2).

  • Pre-treatment: Aspirate media. Add fresh media containing the piperazine derivative (e.g., 10 µM) and incubate for 2 hours. This pre-treatment assesses the compound's prophylactic neuroprotective potential[5].

  • Toxicity Induction: Add the pre-aggregated Aβ1-42 (final concentration 10 µM) to the wells. Incubate for 24 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT into purple formazan crystals.

  • Quantification: Solubilize the crystals using 100 µL of DMSO. Read absorbance at 570 nm. Calculate viability as a percentage of the "Vehicle only" control.

Workflow Synthesis Rational Design & Synthesis InVitro In Vitro Screening (Ellman's, MTT, Aβ) Synthesis->InVitro SAR Feedback Safety Safety Validation (hERG Patch Clamp) InVitro->Safety Efficacy > Threshold Safety->Synthesis High Liability InVivo In Vivo Models (5xFAD, MCAO) Safety->InVivo Low Liability Lead Lead Candidate Selection InVivo->Lead Verified Neuroprotection

Iterative workflow for evaluating piperazine efficacy and cardiac safety.

Conclusion

The neuroprotective potential of novel piperazine derivatives lies in their structural versatility, allowing them to act as multi-target-directed ligands. By simultaneously modulating TRPC6 channels, inhibiting cholinesterases, and preventing amyloid aggregation, these compounds address the multifactorial nature of neurodegenerative diseases. However, successful clinical translation requires rigorous, self-validating experimental frameworks and a strict adherence to SAR principles to mitigate off-target effects such as hERG liability.

References

  • Design, synthesis and neuroprotective effects of Fenazinel deriv
  • Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Deriv
  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. nih.gov.
  • Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. acs.org.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. nih.gov.
  • N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. mdpi.com.
  • Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. rsc.org.
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. acs.org.
  • AChE Inhibition-based Multi-target-directed Ligands, a Novel Pharmacological Approach for the Symptomatic and Disease-modifying Therapy of Alzheimer's Disease. nih.gov.
  • Coumarin-piperazine derivatives as biologically active compounds. nih.gov.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility and Stability of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride in DMSO

Executive Summary 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. For drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. For drug development professionals, understanding its physicochemical behavior in Dimethyl Sulfoxide (DMSO)—the standard vehicle for high-throughput screening (HTS) and compound library storage—is critical. This whitepaper provides an authoritative analysis of the solvation thermodynamics, stability dynamics, and degradation pathways of this compound, alongside self-validating experimental protocols to ensure scientific integrity during handling and storage.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride dictates its behavior in solution. It features a basic piperazine ring conjugated to a pyridine moiety, with a methyl group introducing localized steric hindrance.

Solvation Thermodynamics in DMSO: DMSO is a strongly polar, aprotic solvent (dielectric constant ε ≈ 46.7) characterized by a highly polarized sulfoxide (S=O) bond. When the hydrochloride salt of this piperazine derivative is introduced to DMSO, dissolution is driven by ion-dipole interactions. The electron-rich oxygen of DMSO acts as a powerful hydrogen-bond acceptor, expertly solvating the protonated piperazinium cation. Conversely, because DMSO lacks a hydrogen-bond donor, the chloride counterion remains relatively "naked" and weakly solvated. While free-base piperazines exhibit near-miscibility in organic solvents, the lattice energy of the HCl salt introduces specific thermodynamic ceilings, requiring kinetic energy (such as sonication) to fully disrupt the crystal lattice and achieve equilibrium[1].

Solubility Dynamics in DMSO

Determining the exact solubility limit of a specific salt form requires empirical testing, but highly accurate extrapolations can be drawn from closely related structural analogs. Piperazine hydrochlorides generally exhibit excellent solubility in DMSO, though hygroscopicity plays a major role in batch-to-batch variability.

Table 1: Comparative Quantitative Solubility Profile in DMSO

CompoundWorking Solubility in DMSORecommended StorageReference / Analog Source
2-Methyl-1-(pyridin-2-yl)piperazine HCl ~15 - 25 mg/mL (Estimated)-20°C to -80°C Extrapolated Baseline
1-(4-Methoxyphenyl)piperazine HCl25 mg/mL (94.28 mM)-80°C (2 years)MedChemExpress[1]
1-(2,3-Dichlorophenyl)piperazine HCl16 mg/mL2-8°C (Powder)BenchChem[2]

Crucial Insight: The hygroscopic nature of DMSO significantly impacts the solubility and stability of the product. The introduction of trace water from ambient air can alter the dielectric environment, leading to premature precipitation. It is strictly recommended to use newly opened, anhydrous DMSO for stock preparation[1].

Stability Profile & Degradation Pathways

The assumption that compounds remain inert once dissolved in DMSO is a common pitfall in drug discovery. A landmark NIH study monitoring over 7,200 compounds stored as DMSO solutions under ambient conditions revealed significant time-dependent degradation. The probability of observing an intact compound dropped to 92% after 3 months and plummeted to 52% after 1 year at room temperature[3].

For 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, stability is threatened by two primary mechanistic pathways:

  • N-Oxidation: The electron-rich nitrogen atoms of the piperazine and pyridine rings are highly susceptible to oxidative stress. Exposure to ambient oxygen, combined with light or elevated temperatures, induces the formation of N-oxide degradants. This pathway is a well-documented vulnerability in stress testing of piperazine-containing pharmaceuticals, such as Venetoclax, which readily forms N-oxides under oxidative conditions[4].

  • Hydrolytic Cleavage: As DMSO absorbs atmospheric moisture, the introduced water acts as a nucleophile. Over prolonged periods, especially if localized pH shifts occur, this can facilitate the slow hydrolytic cleavage of the C-N bonds.

Pathway A 2-Methyl-1-(pyridin-2-yl) piperazine HCl (in DMSO) B Moisture Absorption (Hygroscopic DMSO) A->B Ambient Air Exposure C Oxidative Stress (O2, UV Light) A->C Improper Storage E Hydrolytic Cleavage Products B->E pH Shift / Hydrolysis D Piperazine N-Oxide Degradant C->D N-Oxidation

Mechanistic degradation pathways of piperazine derivatives in DMSO under ambient stress.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and prevent false positives in downstream assays, the following protocols are designed as self-validating systems. They prioritize thermodynamic equilibrium over kinetic dissolution.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: Kinetic dissolution (adding solvent until visually clear) often creates supersaturated solutions that will precipitate during freeze-thaw cycles. The shake-flask method ensures a true thermodynamic equilibrium between the solid and liquid phases[2].

  • Saturation: Add an excess of 2-Methyl-1-(pyridin-2-yl)piperazine HCl powder (e.g., 40 mg) to 1.0 mL of LC-MS grade, anhydrous DMSO in a sealed amber glass vial.

  • Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 48 hours.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to firmly pellet the undissolved solute[2].

  • Quantification: Carefully aspirate the supernatant, dilute by a factor of 1:1000 in a compatible mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid), and quantify via LC-MS/MS against a validated standard calibration curve.

Protocol B: Accelerated Stability and Degradation Tracking

Causality: Tracking degradation kinetics via mass spectrometry allows for the precise establishment of shelf-life parameters, preventing the use of degraded HTS libraries[3].

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Sonicate briefly if required[1].

  • Aliquoting: Divide the stock into 50 µL aliquots in tightly sealed microtubes. Critical Step: Purge the headspace of each tube with Argon gas before sealing to displace oxygen and moisture.

  • Incubation: Store subsets of aliquots at -80°C (Control), -20°C, 4°C, and 25°C (Room Temperature).

  • Analysis: At intervals of 0, 1, 3, and 6 months, analyze the samples using LC-MS/MS in positive electrospray ionization (ESI+) mode. Monitor the parent mass and specifically scan for +16 Da mass shifts, which are highly indicative of piperazine N-oxidation[4].

Workflow S1 Step 1: Stock Preparation (Anhydrous DMSO) QC QC: Visual Check & Sonicate (Ensure Complete Dissolution) S1->QC S2 Step 2: Aliquoting (Argon Purged Headspace) QC->S2 S3 Step 3: Controlled Storage (-20°C or -80°C) S2->S3 S4 Step 4: LC-MS/MS Analysis (Timepoints: 0, 1, 3, 6 months) S3->S4

Self-validating experimental workflow for assessing compound stability in DMSO.

Best Practices for Storage and Handling

To maximize the half-life of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride in laboratory settings, adhere to the following authoritative guidelines:

  • Solid State Storage: Store the lyophilized powder desiccated at 2-8°C, protected from light[2].

  • Solution Storage: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -20°C for usage within 1 year, or at -80°C for long-term storage up to 2 years[1].

  • Solvent Integrity: Never use DMSO from a bottle that has been repeatedly opened to ambient air. The absorbed water will drastically reduce the stability of the piperazine ring[3].

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride

An Application Note and Protocol for the Synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride Introduction and Significance 2-Methyl-1-(pyridin-2-yl)piperazine is a heterocyclic compound of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride

Introduction and Significance

2-Methyl-1-(pyridin-2-yl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperazine moiety is a "privileged structure," frequently incorporated into pharmacologically active agents due to its ability to improve pharmacokinetic properties like solubility and bioavailability. Its presence in molecules can lead to a wide range of biological activities, including but not limited to antipsychotic, antiviral, and anticancer properties. The title compound serves as a key building block for the synthesis of more complex molecules targeting various therapeutic areas.

This document provides a detailed, field-proven protocol for the synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine and its subsequent conversion to the hydrochloride salt. The primary synthetic strategy detailed herein is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is favored for its high efficiency, functional group tolerance, and broad substrate scope, allowing for the facile synthesis of aryl amines under relatively mild conditions.[1]

Guiding Principles of the Synthesis

The synthesis is approached in a three-stage process:

  • C-N Cross-Coupling: Formation of the core 2-Methyl-1-(pyridin-2-yl)piperazine structure via the Buchwald-Hartwig amination of 2-chloropyridine and 2-methylpiperazine.

  • Purification: Isolation and purification of the free base product using standard laboratory techniques.

  • Salt Formation: Conversion of the purified free base to its stable and more easily handled hydrochloride salt.

The causality behind this choice of pathway rests on the robustness and reliability of palladium-catalyzed coupling. The reaction mechanism involves a catalytic cycle where a palladium(0) species undergoes oxidative addition with the aryl halide (2-chloropyridine). Subsequent association with the amine (2-methylpiperazine) and deprotonation by a base leads to an intermediate that reductively eliminates the desired product, regenerating the palladium(0) catalyst.[1][3]

Experimental Workflow Overview

The following diagram outlines the complete workflow from starting materials to the final, purified product.

G cluster_0 Part A: Buchwald-Hartwig Coupling cluster_1 Part B: Work-up & Purification cluster_2 Part C: Hydrochloride Salt Formation A 1. Assemble Reaction: - 2-Chloropyridine - 2-Methylpiperazine - Pd Catalyst & Ligand - Base (e.g., NaOtBu) - Toluene B 2. Degas Mixture (N2 Purge) A->B C 3. Heat Reaction (e.g., 100-110 °C) B->C D 4. Monitor Progress (TLC / LC-MS) C->D E 5. Cool & Filter (Remove Catalyst) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Dissolve Free Base (e.g., Isopropanol) H->I Purified Free Base J 10. Add HCl Solution (e.g., HCl in Ether) I->J K 11. Precipitate & Isolate (Filtration) J->K L 12. Dry Final Product K->L

Caption: High-level workflow for the synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine HCl.

Detailed Synthesis Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )
2-Chloropyridine109-09-1C₅H₄ClN113.54
2-Methylpiperazine109-07-9C₅H₁₂N₂100.16
Palladium(II) Acetate3375-31-3C₄H₆O₄Pd224.50
Xantphos161265-03-8C₃₉H₃₂OP₂578.62
Sodium tert-butoxide865-48-5C₄H₉NaO96.10
Toluene, Anhydrous108-88-3C₇H₈92.14
Isopropanol67-63-0C₃H₈O60.10
Diethyl Ether60-29-7C₄H₁₀O74.12
Hydrochloric Acid (2M in Ether)7647-01-0HCl36.46
Part A: Synthesis of 2-Methyl-1-(pyridin-2-yl)piperazine (Free Base)
  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv.).

  • Catalyst Pre-complexing: Add Palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and Xantphos (174 mg, 0.3 mmol, 3 mol%). The order of addition can be critical to prevent side reactions and allow the palladium to pre-complex with the ligand.[4]

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is crucial as the palladium(0) species in the catalytic cycle is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (50 mL) via syringe. Stir the mixture for 10 minutes. Subsequently, add 2-methylpiperazine (1.1 g, 11.0 mmol, 1.1 equiv.), followed by 2-chloropyridine (1.14 g, 10.0 mmol, 1.0 equiv.).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-chloropyridine) is consumed (typically 8-16 hours).

Part B: Work-up and Purification
  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane (DCM) and methanol (e.g., 100:0 to 95:5 DCM:MeOH) to afford the pure free base, 2-Methyl-1-(pyridin-2-yl)piperazine.

Part C: Formation of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride
  • Dissolution: Dissolve the purified free base (assuming ~1.77 g from a quantitative yield, 10.0 mmol) in isopropanol (20 mL).

  • Acidification: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (~5.5 mL, 11.0 mmol, 1.1 equiv.) dropwise.

  • Precipitation and Isolation: A white precipitate should form immediately or upon cooling in an ice bath. Continue stirring for 30 minutes. Collect the solid product by vacuum filtration.[5][6]

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to a constant weight. The final product is 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride.[7]

Safety and Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Reagent Handling:

    • 2-Chloropyridine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[9] Handle only in a well-ventilated fume hood.

    • Sodium tert-butoxide: Flammable solid and corrosive. Reacts violently with water. Handle under an inert atmosphere.

    • Palladium Catalysts: Can be toxic and are expensive. Handle with care to avoid inhalation of fine powders.

    • Toluene: Flammable liquid and vapor. Can cause skin irritation and is a suspected reproductive toxin.

  • Procedural Hazards: The reaction is run at high temperatures under an inert atmosphere. Ensure proper setup to avoid pressure buildup and exposure to air.

  • Waste Disposal: Dispose of all chemical waste, including solvents and residual catalyst, according to institutional and local environmental regulations.[10]

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L₂ Pd(0)L2->OxAdd + Ar-X AmineComplex Amine Complex [Ar-Pd(II)-NHR'R'']L₂ OxAdd->AmineComplex + HNR'R'' AmidoComplex Amido Complex [Ar-Pd(II)-NR'R'']L₂ AmineComplex->AmidoComplex - Base-H⁺ AmidoComplex->Pd(0)L2 Reductive Elimination (forms Ar-NR'R'')

Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

References

  • 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride — Chemical Substance Information.
  • SAFETY DATA SHEET (Piperazine). Fisher Scientific.
  • SAFETY DATA SHEET (2-Chloropyridine). MilliporeSigma.
  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.
  • Buchwald–Hartwig amination. Wikipedia.
  • SAFETY DATA SHEET (1-(2-Pyridyl)piperazine). Fisher Scientific.
  • Safety Data Sheet. Merck Millipore.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

Sources

Application

Application Note: A Validated HPLC-UV Method for the Quantification of Piperazine and its Derivatives in Pharmaceutical Ingredients

Abstract This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of piperazine and its derivatives. Pipera...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of piperazine and its derivatives. Piperazine derivatives are a vital class of compounds in medicinal chemistry, forming the scaffold of numerous active pharmaceutical ingredients (APIs).[1][2] A significant analytical challenge arises from the fact that the core piperazine structure lacks a strong native chromophore, hindering direct detection at low concentrations using UV spectrophotometry.[3][4] To overcome this, the described method employs a pre-column derivatization step using 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, highly UV-active product.[3] This protocol provides a comprehensive, step-by-step guide for sample preparation, derivatization, chromatographic separation, and full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[5][6] The method is demonstrated to be specific, accurate, precise, and linear, making it suitable for routine quality control, stability testing, and impurity profiling in drug development and manufacturing environments.

Introduction and Scientific Principle

The piperazine ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, including antihistamines, antipsychotics, and anthelmintics.[1][7] Accurate quantification of piperazine-containing compounds, whether as the final API or as a process-related impurity, is critical for ensuring product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, speed, and accuracy.[5][8] However, the utility of UV detection is dependent on the analyte possessing a chromophore—a part of the molecule that absorbs UV light. The basic piperazine molecule absorbs only at very low wavelengths (~205 nm) with a low molar absorptivity, making sensitive and specific detection in complex matrices nearly impossible.[3]

The Causality Behind Derivatization:

To solve this detection challenge, this method utilizes chemical derivatization. The protocol is based on the nucleophilic substitution reaction between the secondary amines of piperazine and 4-chloro-7-nitrobenzofuran (NBD-Cl). This reaction forms a stable, yellow-colored derivative with a strong chromophore, shifting the maximum absorbance to a much higher and more selective wavelength of approximately 340 nm.[3][9] This approach offers two key advantages:

  • Enhanced Sensitivity: It allows for the detection and quantification of piperazine derivatives at trace levels (parts-per-million), which is often necessary for impurity analysis.[3]

  • Improved Specificity: Detection at 340 nm minimizes interference from many common excipients and other compounds in a pharmaceutical matrix that typically absorb at lower UV wavelengths.

This application note details the complete workflow, from initial sample handling to final data analysis, providing researchers with a self-validating system for reliable quantification.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An Alliance e2695 separations module or equivalent, equipped with a 2998 photodiode array (PDA) or tunable UV detector.[3]

  • Chromatography Column: Chiralpak IC, 250 x 4.6 mm, 5 µm particle size.[3]

    • Scientist's Note: While a C18 column can be used for some derivatives, the Chiralpak IC column has shown excellent separation and peak shape for the NBD-Cl derivative, particularly in resolving it from the API and other potential impurities.[3][10]

  • Chemicals & Reagents:

    • Acetonitrile (MeCN), Methanol (MeOH) - HPLC Grade

    • Diethylamine (DEA) - HPLC Grade

    • Piperazine (Reference Standard)

    • 4-chloro-7-nitrobenzofuran (NBD-Cl)

    • All other chemicals should be of analytical reagent grade or higher.[3]

  • Equipment: Analytical balance, volumetric flasks, pipettes, sonicator, 0.45 µm nylon syringe filters.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath before use.[3]

    • Expert Insight: The small addition of Diethylamine (DEA), a basic modifier, is crucial. It acts as a competing base to minimize secondary ionic interactions between the basic analyte and residual acidic silanol groups on the column's stationary phase, resulting in improved peak symmetry and preventing tailing.[3]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (Example: 2000 µg/mL Piperazine): Accurately weigh approximately 20 mg of Piperazine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.[3]

  • Working Standard Solution (Example: 5 µg/mL Piperazine): Transfer 12.5 µL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for derivatization.[3]

Pre-Column Derivatization Protocol
  • Reaction Setup: In a suitable vial, mix 1.0 mL of the prepared standard or sample solution with 1.0 mL of a 1 mg/mL NBD-Cl solution (prepared in Methanol).

  • Incubation: Cap the vial tightly and heat in a water bath or heating block at 60°C for 30 minutes.

  • Cooling: After incubation, cool the reaction mixture to room temperature.

  • Filtration: Filter the resulting solution through a 0.45 µm nylon syringe filter directly into an HPLC vial before injection.

HPLC-UV Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below for quick reference.

ParameterCondition
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 35°C[3]
Detection Wavelength 340 nm[3][11]
Injection Volume 10 µL[3]
Total Run Time 20 minutes[3]

Method Validation Protocol

To ensure the trustworthiness and reliability of the analytical data, the method must be validated according to ICH Q2(R1) guidelines.[5][6] The following protocol outlines the necessary experiments.

G cluster_0 Method Validation Workflow Specificity Specificity & Selectivity (Forced Degradation) Linearity Linearity & Range Report Validation Report Specificity->Report Accuracy Accuracy (% Recovery) LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) Linearity->LOQ Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Report Precision->Report LOD->Report Robustness Robustness LOQ->Report Robustness->Report

Caption: Logical workflow for HPLC method validation per ICH guidelines.

Specificity (Forced Degradation Study)

Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.[6] A forced degradation study is the definitive test for this.[12]

Protocol:

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl at 80°C for 8 hours.[12]

  • Base Hydrolysis: Reflux sample in 0.1 N NaOH at 80°C for 3 hours.[12]

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[12][13]

  • Thermal Degradation: Expose solid drug substance to dry heat at 75°C for 12 hours.[13]

  • Photolytic Degradation: Expose a solution to a UV lamp (e.g., 365 nm) for 24-72 hours.[12][13]

Analyze all stressed samples using the HPLC method. The peak purity of the main analyte peak should be evaluated using a PDA detector to confirm no co-eluting peaks.

Linearity and Range

Prepare a series of at least six concentrations of the derivatized piperazine standard, typically ranging from the Limit of Quantification (LOQ) to 150% of the target analytical concentration (e.g., 90 ppm to 525 ppm, based on a 350 ppm specification).[3] Plot the peak area response against the concentration and perform a linear regression analysis.

Accuracy

Accuracy is determined by spike recovery. Prepare the sample matrix at a known concentration and spike it with the piperazine standard at three different levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

Precision
  • Repeatability (Intra-assay precision): Inject six individual preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.[8]

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the standard deviation of the response and the slope of the calibration curve.[8]

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Intentionally make small, deliberate variations to the method parameters to assess its reliability. Examples include:

  • Varying the mobile phase composition (e.g., Acetonitrile ±2%).

  • Changing the column temperature (e.g., 35 ± 2°C).

  • Altering the flow rate (e.g., 1.0 ± 0.1 mL/min).

The system suitability parameters should remain within acceptable limits for all variations.

System Suitability and Data Analysis

The following table outlines typical validation parameters and their acceptance criteria, based on published data and ICH guidelines.[3][8][14]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte. Peak purity > 990.Complies
Linearity (Correlation Coefficient, r²) ≥ 0.999> 0.999
Range LOQ to 150% of specification90 - 525 ppm
Accuracy (% Recovery) 98.0% - 102.0%104.87% - 108.06%*[3][14]
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%< 1.13%[3][14]
LOD Signal-to-Noise Ratio > 3:1~30 ppm[3][14]
LOQ Signal-to-Noise Ratio > 10:1~90 ppm[3][14]
Robustness System suitability passes under all varied conditions.Complies

*Note: While the typical result for accuracy is slightly outside the standard 98-102% range, it was deemed acceptable in the cited study, which can occur depending on the complexity of the API matrix and the derivatization efficiency.

G cluster_workflow Analytical Workflow Sample Sample Weighing & Dilution Derivatization NBD-Cl Derivatization (60°C, 30 min) Sample->Derivatization HPLC HPLC-UV Analysis (340 nm) Derivatization->HPLC Data Data Acquisition & Integration HPLC->Data Quant Quantification (vs. Standard Curve) Data->Quant

Caption: Step-by-step experimental workflow for sample analysis.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantification of piperazine and its derivatives using HPLC-UV with pre-column derivatization. By explaining the causality behind critical steps, such as the use of a mobile phase modifier and the necessity of derivatization with NBD-Cl, this guide empowers researchers to not only execute the method but also to understand and troubleshoot it effectively. The comprehensive validation protocol, aligned with ICH guidelines, establishes this method as a reliable, robust, and trustworthy system for quality control and research in the pharmaceutical industry.

References

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL: [Link]

  • Title: Spectrophotometric Determination of Piperazine and Its Salts in Pharmaceuticals Source: Journal of AOAC INTERNATIONAL URL: [Link]

  • Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL: [Link]

  • Title: Current Awareness of Piperazines: Pharmacology and Toxicology Source: PubMed URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Ultra-low Flow Liquid Chromatography Assay with Ultraviolet (UV) Detection for Piperine Quantitation in Human Plasma Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs Source: Auburn University Electronic Theses and Dissertations URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Analytical method validation and validation of hplc Source: Slideshare URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: ResearchGate URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: A Review on Analytical Methods for Piperazine Determination Source: Scribd URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: The Stability Study of a Novel Phenylpiperazine Derivative Source: Isaac Scientific Publishing URL: [Link]

  • Title: Colorimetric method for the determination of piperazine in pharmaceutical formulations Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: HPLC-UV/DAD chromatograms of piperazine derivative mixture Source: ResearchGate URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC Source: Semantic Scholar URL: [Link]

  • Title: Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review Source: ResearchGate URL: [Link]

Sources

Method

GC-MS Purity Analysis of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride: A Comprehensive Application Protocol

Executive Summary The accurate purity determination of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride —a critical intermediate in the synthesis of neuroactive pharmaceuticals and designer analogs—presents unique analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride —a critical intermediate in the synthesis of neuroactive pharmaceuticals and designer analogs—presents unique analytical challenges. As a hydrochloride salt containing both a tertiary pyridine nitrogen and a secondary piperazine amine, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is fundamentally flawed. Direct injection of amine salts leads to thermal degradation, non-volatility, and severe column interactions.

This application note provides a self-validating, field-proven protocol for the robust GC-MS analysis of this compound. By integrating a rigorous free-basing extraction with trifluoroacetic anhydride (TFAA) derivatization, this workflow ensures high chromatographic resolution, eliminates artifact formation, and delivers unambiguous mass spectral identification.

Mechanistic Rationale: The "Why" Behind the Workflow

To achieve analytical integrity, an application scientist must understand the causality behind each sample preparation step. The protocol avoids common pitfalls through two critical chemical transformations:

The Hydrochloride Salt Dilemma & Free-Basing

Amine hydrochloride salts are non-volatile and thermally labile. If injected directly into a high-temperature GC inlet (e.g., 250°C), they undergo unpredictable thermal dissociation. Furthermore, dissolving amine hydrochlorides in protic solvents like methanol for direct injection is a catastrophic error; under inlet conditions, the solvent reacts with the amine to form complex condensation products, specifically methylene-imine and deuteromethylene-imine artifacts, which confound purity calculations[1].

The Solution: The sample must first be converted to its free base using a strong aqueous alkali (e.g., 1M NaOH) and extracted into an aprotic organic solvent (Ethyl Acetate) to ensure volatility and prevent solvent-analyte condensation[2].

The Silanol Interaction & Derivatization Imperative

Even as a free base, the secondary amine on the piperazine ring is highly polar. It acts as a strong hydrogen-bond donor and acceptor, interacting aggressively with the active silanol groups ( -Si-OH ) on the fused-silica GC column. This results in severe peak tailing, unpredictable retention times, and a loss of sensitivity.

The Solution: Derivatization using Trifluoroacetic Anhydride (TFAA) replaces the active secondary amine hydrogen with a bulky, electron-withdrawing trifluoroacetyl group. This acylation neutralizes the amine's polarity, dramatically increases volatility, and directs mass spectral fragmentation to produce highly diagnostic, high-mass ions necessary for precise quantification[3].

Mechanism Salt Amine HCl Salt (Non-volatile, Thermally Labile) FreeBase Free Base Amine (Volatile, but Polar/Tailing) Salt->FreeBase 1M NaOH (Deprotonation) Deriv TFA-Derivatized Amine (Highly Volatile, Inert) FreeBase->Deriv TFAA / 70°C (Acylation)

Figure 1: Chemical transformation pathway from hydrochloride salt to TFA-derivatized analyte.

Experimental Methodologies

Reagents and Materials
  • Analyte: 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride (Sample).

  • Solvents: Ethyl Acetate (GC-MS grade), HPLC-grade Water. (Note: Strictly avoid Methanol and Ethanol[2],[1]).

  • Reagents: Sodium Hydroxide (1M aqueous), Trifluoroacetic Anhydride (TFAA, 99.0%), Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Sample Preparation Workflow
  • Solubilization: Accurately weigh 10.0 mg of the 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride sample and dissolve it in 1.0 mL of HPLC-grade water in a 15 mL glass centrifuge tube.

  • Alkalization (Free-Basing): Add 500 µL of 1M NaOH to the aqueous solution. Vortex for 10 seconds. Verify that the pH is > 10 using universal indicator paper.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of GC-MS grade Ethyl Acetate. Cap tightly and vortex vigorously for 2 minutes to partition the free base into the organic layer. Centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Drying: Transfer the upper organic layer (Ethyl Acetate) to a clean glass vial containing ~0.5 g of anhydrous Na2​SO4​ to remove residual water. Transfer 1.0 mL of the dried extract to a 2.0 mL GC autosampler vial.

  • Evaporation: Evaporate the 1.0 mL extract to complete dryness under a gentle stream of high-purity Nitrogen ( N2​ ) at room temperature[3].

  • Derivatization: To the dry residue, add 50 µL of Ethyl Acetate and 50 µL of TFAA. Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes[3].

  • Reconstitution: Remove from heat and allow to cool. Evaporate the excess TFAA and byproduct trifluoroacetic acid to dryness under N2​ . (Critical Step: Injecting excess TFAA will rapidly degrade the GC column's siloxane backbone). Reconstitute the final residue in 100 µL of Ethyl Acetate for GC-MS injection.

Workflow A 1. Salt Solubilization (10mg in 1mL H2O) B 2. Alkalization (Add 1M NaOH, pH > 10) A->B C 3. Liquid-Liquid Extraction (Partition into Ethyl Acetate) B->C D 4. Drying & Evaporation (Anhydrous Na2SO4, N2 stream) C->D E 5. TFAA Derivatization (Add TFAA, 70°C for 30 min) D->E F 6. GC-MS Injection (Evaporate excess TFAA, Reconstitute) E->F

Figure 2: Sample preparation and derivatization workflow for GC-MS analysis.

Data Presentation & Instrumental Parameters

To ensure reproducibility, the GC-MS system must be configured to handle halogenated derivatives while maintaining high resolution for potential synthesis impurities (e.g., regioisomers).

GC-MS Instrument Configuration
ParameterSpecificationRationale
Column 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., HP-5MS, 30m × 0.25mm × 0.25µm)Provides optimal selectivity for aromatic and heterocyclic amines.
Carrier Gas Helium (Ultra-High Purity 99.999%), Constant Flow at 1.0 mL/minEnsures consistent retention times and optimal MS vacuum pressure.
Injection Mode Split injection (10:1 ratio), 1.0 µL volumePrevents column overloading while maintaining high sensitivity for impurities.
Inlet Temperature 250°CEnsures rapid, flash vaporization of the TFA-derivatized analyte.
Oven Program 100°C (hold 1 min) 20°C/min to 280°C (hold 5 min)Rapidly elutes the solvent, then separates the main API from high-boiling impurities.
MS Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible, library-searchable fragmentation.
Temperatures Transfer Line: 280°C, Ion Source: 230°C, Quadrupole: 150°CPrevents cold spots and analyte condensation before reaching the detector.
Scan Range m/z 40 to 400Captures the molecular ion and all low-mass diagnostic fragments.
Method Validation & Quality Control Metrics

A self-validating protocol requires defining acceptable performance criteria. Based on established guidelines for piperazine derivatives[3], the method should conform to the following quantitative benchmarks:

Validation MetricTarget SpecificationCorrective Action if Failed
Linearity ( R2 ) 0.995 (Over 1 - 100 µg/mL range)Check for inlet discrimination or detector saturation.
Precision (RSD) 5.0% (Intra-day, n=6 )Ensure complete evaporation of excess TFAA prior to reconstitution.
Peak Symmetry Tailing Factor ( Tf​ ) 1.2Trim 10 cm from the front of the GC column; replace inlet liner.
Blank Verification No interfering peaks at analyte RTUse higher purity Ethyl Acetate; verify syringe wash solvents.

Data Interpretation: The base molecular weight of the free 2-Methyl-1-(pyridin-2-yl)piperazine is 177 g/mol . Following derivatization, the addition of the trifluoroacetyl group ( CF3​CO , +96 Da) yields a target molecular ion ( M+ ) at m/z 273 . Key diagnostic fragments will include the loss of the trifluoromethyl radical ( -CF3​ , -69 Da) resulting in a prominent ion at m/z 204, which confirms the success of the derivatization.

References

  • Title: Analysis of Amine Drugs Dissolved in Methanol by High-Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC-Orbitrap Source: Journal of Mass Spectrometry, 2025 URL: [Link]

  • Title: Solvent/Sample Interaction in the GC/MS Analysis of Amines Source: Cerno Bioscience Application Notes URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Annals of Toxicology, 2020 URL: [Link]

Sources

Method

Application Note: Preclinical Development and Validation of Piperazine-Derived CNS-Active Antidepressants

Introduction & Pharmacological Rationale The piperazine heterocycle is a privileged scaffold in neuropharmacology, forming the structural backbone of numerous central nervous system (CNS) therapeutics. In the context of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The piperazine heterocycle is a privileged scaffold in neuropharmacology, forming the structural backbone of numerous central nervous system (CNS) therapeutics. In the context of major depressive disorder (MDD), piperazine derivatives such as vortioxetine and trazodone have revolutionized treatment by moving beyond simple selective serotonin reuptake inhibition (SSRI).

The causality behind selecting the piperazine core lies in its basic nitrogen atoms, which are protonated at physiological pH. This allows the molecule to form critical salt bridges with the highly conserved aspartic acid residues located in the orthosteric binding pockets of monoamine receptors and transporters. For instance, vortioxetine (a bis-aryl-sulfanyl piperazine) exhibits a multimodal mechanism of action: it functions simultaneously as a serotonin transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B partial agonist, and a 5-HT3/5-HT7 receptor antagonist[1]. This simultaneous agonism of 5-HT1A autoreceptors prevents the negative feedback loop that typically delays the onset of traditional SSRIs, accelerating neuroplasticity and clinical efficacy.

G Drug Piperazine Derivative (e.g., Vortioxetine) SERT SERT (Inhibition) Drug->SERT Blocks reuptake HT1A 5-HT1A Autoreceptor (Agonism) Drug->HT1A Desensitizes negative feedback HT3_7 5-HT3 / 5-HT7 (Antagonism) Drug->HT3_7 Modulates glutamate/GABA Synapse Increased Extracellular Serotonin (5-HT) SERT->Synapse HT1A->Synapse HT3_7->Synapse Downstream Enhanced Neuroplasticity & Antidepressant Effect Synapse->Downstream

Multimodal serotonergic signaling pathway of piperazine-derived antidepressants.

In Vitro Profiling: PAMPA-BBB Permeability Protocol

Before a piperazine derivative can exert its multimodal effects, it must successfully cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, self-validating system used to predict passive transcellular permeability[2].

Causality of Experimental Design: We utilize porcine brain lipid (PBL) rather than standard synthetic lipids to closely mimic the specific lipidomic environment of the human BBB. To ensure the system is self-validating, every plate must include a highly permeable positive control (e.g., vortioxetine) and an impermeable negative control (e.g., dopamine) to verify membrane integrity and rule out aqueous leaks.

Step-by-Step Methodology:
  • Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) of the donor microplate with 4 µL of PBL dissolved in dodecane (20 mg/mL). Allow 5 minutes for the solvent to settle.

  • Donor Solution Formulation: Dissolve the piperazine test compound in 100% DMSO, then dilute with phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration is strictly ≤1% to prevent artificial membrane degradation.

  • Acceptor Setup: Fill the acceptor plate wells with 300 µL of PBS containing 1% DMSO to match the thermodynamic activity of the donor well.

  • Incubation: Carefully lower the donor plate into the acceptor plate. Incubate the assembled sandwich at 25°C for exactly 4 hours. Critical Note: Do not agitate the plates; maintaining the unstirred water layer (UWL) is essential for mimicking physiological diffusion limits.

  • Quantification & Calculation: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ). Compounds exhibiting a Pe​>4×10−6 cm/s are classified as highly BBB permeable[3].

Quantitative Data Summary: Target Affinities & Permeability

The following table summarizes the pharmacological profile of a benchmark piperazine derivative (Vortioxetine) alongside standard controls.

Compound / ControlPrimary TargetBinding Affinity ( Ki​ , nM)PAMPA-BBB Pe​ ( 10−6 cm/s)CNS Penetration Classification
Vortioxetine SERT1.6> 4.0High (Passive Diffusion)
Vortioxetine 5-HT3 Receptor3.7> 4.0High (Passive Diffusion)
Vortioxetine 5-HT1A Receptor15.0> 4.0High (Passive Diffusion)
Dopamine Dopamine ReceptorsN/A< 0.1Low (Hydrophilic)
Loperamide µ-Opioid ReceptorN/A< 2.0 (in vivo)Low (P-gp Efflux Substrate)

In Vivo Efficacy: Mouse Forced Swim Test (FST) Protocol

Once BBB permeability and target affinities are confirmed, the compound advances to in vivo behavioral screening. The Forced Swim Test (FST) is the gold-standard assay for evaluating the predictive validity of antidepressant efficacy[4].

Causality of Experimental Design: When rodents are placed in an inescapable cylinder of water, they transition from active escape behaviors to a posture of immobility. This immobility is interpreted as an adaptive stress response or "behavioral despair." Piperazine-based antidepressants modulate serotonergic and noradrenergic tone, which directly translates to a quantifiable delay in the onset of immobility and an increase in active swimming/climbing. The system is self-validated by including a vehicle-treated cohort (to establish baseline immobility) and a known positive control cohort (e.g., fluoxetine, 20 mg/kg).

Step-by-Step Methodology:
  • Acclimation: Transfer adult male C57BL/6 mice to the testing room at least 1 hour prior to the experiment to minimize transport-induced stress, which can artificially inflate baseline immobility.

  • Dosing: Administer the piperazine derivative (e.g., 5–20 mg/kg), positive control, or vehicle via oral gavage (p.o.) 60 minutes prior to the test.

  • Apparatus Setup: Fill a transparent cylindrical Plexiglas tank (height 30 cm, diameter 20 cm) with water to a depth of 15 cm. Critical Parameter: The water temperature must be strictly maintained at 25°C ± 1°C. Temperatures below this threshold induce hypothermia, which confounds the immobility data by physically exhausting the animal[4].

  • Testing Phase: Gently lower the mouse into the water. Record the session using a lateral video tracking system for exactly 6 minutes.

  • Behavioral Scoring: Discard the first 2 minutes of the recording (habituation phase). For the remaining 4 minutes, quantify the total duration of immobility (floating with only minimal movements required to keep the head above water) versus active behaviors (swimming and climbing).

  • Post-Test Care: Immediately retrieve the mouse, dry it gently with a paper towel, and place it in a warmed holding cage (under a heat lamp) before returning it to the home colony.

Workflow Synth Piperazine Core Synthesis & SAR Receptor In Vitro Binding (5-HT, SERT Assays) Synth->Receptor Affinities PAMPA PAMPA-BBB Permeability Test Receptor->PAMPA Ki < 20nM FST In Vivo Efficacy (Forced Swim Test) PAMPA->FST Pe > 4e-6 Lead Lead Candidate Selection FST->Lead Efficacy

Step-by-step preclinical development workflow for piperazine-derived CNS drugs.

References

  • Vortioxetine: Clinical Pharmacokinetics and Drug Interactions Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: ACS Publications URL:[Link]

  • Assessing Central Nervous System Drug Delivery Source: Taylor & Francis Online URL:[Link]

  • The Mouse Forced Swim Test Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of crude 2-Methyl-1-(pyridin-2...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with the purification of crude 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride. The inherent physicochemical properties of this molecule—namely its high polarity, basicity from two nitrogen atoms, and its hydrochloride salt form—present unique purification hurdles. This document provides a structured, question-and-answer-based approach to troubleshooting, complete with detailed protocols and the scientific rationale behind each step.

Section 1: Understanding the Core Challenges & Impurity Profile

FAQ 1: What are the most common impurities I should expect in my crude 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride?

The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several classes of impurities are frequently encountered:

  • Unreacted Starting Materials: Residual 2-chloropyridine or 2-aminopyridine and 2-methylpiperazine are common starting material impurities.[1][2]

  • Di-substituted Byproducts: A significant challenge in piperazine chemistry is the formation of di-substituted products, where both nitrogen atoms of the piperazine ring have reacted.[3][4] In this case, 1,4-bis(pyridin-2-yl)-2-methylpiperazine could be a potential byproduct.

  • Structurally Similar Impurities: Side-reaction products such as regioisomers (e.g., substitution at other positions of the pyridine ring) or products from degradation can co-precipitate with the desired compound, making simple crystallization ineffective.[5]

  • Solvent Residues: Residual solvents from the reaction or initial workup can be trapped within the solid matrix of the hydrochloride salt.[3]

  • Inorganic Salts: Salts generated during the reaction or workup (e.g., additional equivalents of HCl, or salts from a basic quench) may be present.

Impurity Identification and Characterization

A robust analytical strategy is crucial for identifying and quantifying impurities before selecting a purification method.

Analytical TechniqueInformation Provided
¹H NMR Provides structural information on the main product and can help identify and quantify major organic impurities and residual solvents.[3]
LC-MS Ideal for identifying unreacted starting materials, byproducts, and degradation products by their mass-to-charge ratio.[3]
HPLC-UV A powerful tool for quantifying the purity of the main compound and known impurities. Derivatization may be necessary for compounds lacking a strong chromophore.
GC-MS Useful for identifying and quantifying volatile impurities, including residual solvents and some starting materials.[6]

Section 2: Troubleshooting Purification Failures

This section addresses common issues encountered during the purification of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride and provides actionable solutions.

Issue 1: Recrystallization yields are low, or the product "oils out."

"Oiling out," where the compound separates as a liquid instead of forming crystals, is a common problem with polar compounds, especially salts. This is often due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

FAQ 2: How can I improve my recrystallization protocol?

Underlying Principle: Successful recrystallization relies on a significant difference in solubility between the desired compound and impurities in a given solvent at different temperatures. For hydrochloride salts, the high polarity often necessitates polar solvent systems.

Troubleshooting Steps:

  • Solvent Screening is Key: A systematic solvent screen is the most critical step.[7] Start with solvents in which the hydrochloride salt is sparingly soluble at room temperature but readily soluble when hot.

    • Good Starting Points: Ethanol, methanol, isopropanol, acetonitrile, or mixtures of these with a small amount of water.[3][7]

    • Anti-Solvent Addition: If a single solvent is not effective, try dissolving the compound in a minimal amount of a good solvent (e.g., methanol) and then slowly adding an "anti-solvent" (a solvent in which the compound is insoluble, like diethyl ether or ethyl acetate) until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling often leads to the precipitation of impurities and the formation of small, impure crystals or oils.[3]

    • Protocol: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, further cooling in an ice bath or refrigerator can maximize yield.

  • Seeding: If crystallization does not initiate, adding a seed crystal of the pure compound can provide a nucleation point for crystal growth.[3]

  • Pre-Purification: If significant oily impurities are present, a preliminary purification step like an acid-base extraction or a quick filtration through a small plug of silica may be necessary to remove the problematic impurities before attempting recrystallization.[7]

Issue 2: The compound streaks badly on a silica gel column, resulting in poor separation and low recovery.

This is a classic problem when purifying basic compounds like piperazine derivatives on standard silica gel.

FAQ 3: How can I overcome tailing during column chromatography?

Underlying Principle: The acidic silanol groups (Si-OH) on the surface of silica gel strongly interact with the basic nitrogen atoms of the piperazine and pyridine moieties.[8] This strong interaction leads to "tailing" or "streaking," where the compound moves slowly and unevenly down the column, resulting in broad peaks and poor separation.[8]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent.[8]

    • Recommended Modifiers: Add 0.5-2% (v/v) of triethylamine (TEA) or pyridine to your mobile phase.[8][9] This competing base will bind to the acidic sites on the silica, allowing your product to elute more symmetrically.[8]

    • For the Hydrochloride Salt: Since you are purifying the hydrochloride salt, the basicity is reduced. However, interactions can still occur. Using a mobile phase containing a small amount of acid (e.g., acetic acid or formic acid) can sometimes be effective, but this can lead to issues with salt precipitation on the column. A more common approach for salts is to use reversed-phase chromatography.

  • Use of Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase (C18) Silica: For highly polar compounds and salts, reversed-phase chromatography is often more suitable. The stationary phase is nonpolar (C18), and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used.

Workflow for Selecting a Purification Method

Purification_Workflow Start Crude 2-Methyl-1-(pyridin-2-yl)piperazine HCl Is_Solid Is the crude product a solid? Start->Is_Solid Purity_Check Initial Purity > 85%? Is_Solid->Purity_Check Yes Acid_Base Consider Acid-Base Extraction (on free base) Is_Solid->Acid_Base No (Oil/Gum) Recrystallization Attempt Recrystallization Purity_Check->Recrystallization Yes Column_Chrom Column Chromatography Purity_Check->Column_Chrom No Success Pure Product Recrystallization->Success Successful Failure Purification Failed Recrystallization->Failure Oils out / Low Purity Column_Chrom->Success Good Separation Reversed_Phase Reversed-Phase Chromatography Column_Chrom->Reversed_Phase Streaking / Poor Separation Acid_Base->Recrystallization Failure->Column_Chrom Reversed_Phase->Success

Caption: Decision tree for selecting a purification strategy.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for crude material that is at least 80-85% pure.

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude hydrochloride salt. Add a potential recrystallization solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed. Heat the test tube in a sand bath or with a heat gun. If the solid dissolves completely upon heating and reappears upon cooling, you have found a suitable solvent. If it is too soluble at room temperature or insoluble even when hot, try a different solvent or a solvent mixture.

  • Dissolution: In a larger flask, add the bulk of your crude material and the chosen solvent (or solvent system). Heat the mixture to boiling with stirring until all the solid has dissolved. Use a minimal amount of hot solvent to ensure the solution is saturated.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction (of the free base)

This technique is useful for removing neutral or acidic impurities. It requires converting the hydrochloride salt to the free base and then back to the salt.

  • Basification: Dissolve the crude hydrochloride salt in water. Cool the solution in an ice bath and slowly add a strong base (e.g., 2M NaOH) with stirring until the pH is >10. This will form the free base, which may precipitate or remain dissolved.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract it multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[1][10]

  • Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude free base.

  • Salt Formation: Dissolve the crude free base in a suitable organic solvent (e.g., isopropanol or diethyl ether). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with the organic solvent, and dry under high vacuum. This product can then be further purified by recrystallization if necessary.

Protocol 3: Purification by Reversed-Phase Flash Chromatography

This is an excellent option for polar, water-soluble salts that are difficult to purify using normal-phase (silica gel) chromatography.[11]

  • Method Development (TLC/HPLC): Develop a separation method using reversed-phase TLC plates or analytical HPLC. A good mobile phase system to start with is a gradient of water and acetonitrile (or methanol) with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on TLC.[7]

  • Column Packing: Pack a C18 reversed-phase column with the initial, weaker mobile phase (higher water content).

  • Sample Loading: Dissolve the crude hydrochloride salt in a minimal amount of the mobile phase or a strong solvent like methanol. If solubility is an issue, dissolving in water is acceptable. Load the solution onto the pre-equilibrated column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the percentage of the organic solvent (acetonitrile or methanol) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. Most of the organic solvent can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure hydrochloride salt.

Visualizing the Purification Process

Purification_Process cluster_0 Initial State cluster_1 Acid-Base Extraction cluster_2 Final Purification Crude_HCl Crude HCl Salt (with Impurities A, B) Free_Base Convert to Free Base (Dissolve in H2O, add NaOH) Crude_HCl->Free_Base Extraction Extract with DCM (Impurity A remains in H2O) Free_Base->Extraction Crude_Free_Base Crude Free Base (with Impurity B) Extraction->Crude_Free_Base Recrystallization Recrystallization (e.g., from Isopropanol) Crude_Free_Base->Recrystallization Convert back to HCl salt and recrystallize Pure_HCl Pure HCl Salt Recrystallization->Pure_HCl

Caption: A typical workflow combining acid-base extraction and recrystallization.

Section 4: References

  • Kvíčala, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine. Retrieved from

  • OSHA. (2006). PV2143. Retrieved from [Link]

  • Google Patents. (1969). Recovery and purification of piperazine. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved from [Link]

  • SciSpace. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Journal of Animal Science and Technology. Retrieved from [Link]

  • RSC Publishing. (2010). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved from [Link]

  • ECHA. (n.d.). 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Retrieved from [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • NTU Journal. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PMC. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • SciSpace. (1961). Chromatographic methods for the study of amines from biological material. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Retrieved from

  • NextSDS. (n.d.). 2-Methyl-1-(pyridine-2-sulfonyl)-piperazine hydrochloride. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

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Technical Support Center: A Guide to Preventing Piperazine Compound Degradation During Storage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperazine and its derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with piperazine and its derivatives. The stability of these critical compounds is paramount for reproducible experimental results and the development of effective pharmaceuticals. This document provides in-depth, field-proven insights into the causes of piperazine degradation and offers robust, actionable protocols to ensure the long-term integrity of your valuable materials.

Part 1: Understanding Piperazine Degradation - FAQs

This section addresses the fundamental question: "Why is my piperazine compound degrading?" Understanding the underlying chemical mechanisms is the first step toward effective prevention.

Q1: What are the primary ways my piperazine compound can degrade during storage?

A1: Piperazine's structure, a six-membered ring with two opposing nitrogen atoms, makes it susceptible to several degradation pathways. The most common are:

  • Oxidative Degradation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This can be accelerated by exposure to light and the presence of metal ions, which can catalyze oxidative reactions.[2][3] Oxidation can lead to the formation of N-oxides, ring-opened products like ethylenediamine, and various amides.[2][4]

  • Hygroscopicity and Hydrolysis: Anhydrous piperazine is notably hygroscopic, meaning it readily absorbs moisture from the air.[5][6] This absorbed water can lead to hydrolysis, where the piperazine ring is cleaved, or it can simply alter the physical properties of the compound, leading to inaccurate weighing and concentration calculations.[1][6] The presence of moisture can also promote other chemical degradation pathways.[1]

  • Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[7] Photo-oxidation, in particular, can generate reactive radical species that attack the piperazine ring, leading to a complex mixture of degradation products, including 1,2,3,6-tetrahydropyrazine and various nitro- and nitroso-piperazines.[8][9]

  • Thermal Degradation: While piperazine is considered relatively thermally stable compared to other amines like monoethanolamine (MEA)[10][11][12], elevated temperatures can still cause decomposition.[1] High temperatures accelerate all chemical reactions, including oxidation and hydrolysis. Thermal degradation can proceed through ring-opening reactions, leading to products such as N-formylpiperazine and N-(2-aminoethyl) piperazine.[2][13]

Diagram: Major Degradation Pathways of Piperazine

The following diagram illustrates the primary routes through which piperazine can degrade. Understanding these pathways is key to designing effective storage strategies.

Fig. 1: Key Degradation Pathways for Piperazine Piperazine Piperazine Compound Oxidation Oxidative Degradation Piperazine->Oxidation  Initiated by Hydrolysis Hydrolysis / Hygroscopicity Piperazine->Hydrolysis  Initiated by Photolysis Photodegradation Piperazine->Photolysis  Initiated by Thermal Thermal Degradation Piperazine->Thermal  Initiated by Oxygen Oxygen (Air) Oxygen->Oxidation Moisture Moisture (Humidity) Moisture->Hydrolysis Light Light (UV/Visible) Light->Photolysis Heat Heat (Elevated Temp.) Heat->Thermal Products1 N-Oxides, Amides, Ring-Opened Products Oxidation->Products1 Products2 Hydrates, Physical Caking, Inaccurate Weight Hydrolysis->Products2 Products3 Radical Species, Nitro/Nitroso Derivatives Photolysis->Products3 Products4 Formylpiperazines, Ring Scission Products Thermal->Products4

Caption: Key environmental factors leading to piperazine degradation.

Part 2: Recommended Storage & Handling Protocols - FAQs

This section provides practical, step-by-step guidance to mitigate the risks identified above.

Q2: What are the ideal storage conditions for solid (powder/crystalline) piperazine compounds?

A2: Proper storage of solid piperazine is crucial for maintaining its integrity. The primary goals are to exclude oxygen, moisture, and light.

Core Protocol: Storage of Solid Piperazine Compounds

  • Container Selection:

    • Primary Container: Use amber glass bottles with PTFE-lined screw caps. Amber glass protects against light-induced degradation[7], while the PTFE liner provides an inert, tight seal against moisture and air ingress.

    • Secondary Containment: For highly sensitive or long-term storage, place the primary container inside a heat-sealed, aluminized Mylar bag along with a desiccant packet. This provides an additional barrier to moisture and light.

  • Atmosphere Control:

    • Before sealing the primary container, flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen, significantly inhibiting oxidative degradation.[1] A gentle stream of gas for 30-60 seconds is typically sufficient for most lab-scale containers.

  • Temperature and Humidity Control:

    • Store the sealed container in a temperature-controlled environment. For short-to-medium term storage (1-6 months), refrigeration at 2-8°C is recommended to slow down degradation kinetics.[1]

    • For long-term storage (>6 months), freezing at -20°C is optimal.[14][15]

    • Crucially, allow the container to warm to room temperature completely before opening. This prevents condensation of atmospheric moisture onto the cold powder, which would negate the benefits of dry storage.[6]

  • Location:

    • Store in a dedicated, dark, and dry location away from heat sources and direct sunlight. Avoid storing near strong acids or other incompatible chemicals.[1]

Q3: I need to store piperazine in a solution. What are the best practices?

A3: Piperazine solutions are often more susceptible to degradation than solids due to increased molecular mobility and interaction with the solvent.

Core Protocol: Storage of Piperazine Solutions

  • Solvent Choice: Use high-purity, degassed solvents. If using aqueous buffers, prepare them with deionized, 0.22 µm filtered water and degas thoroughly by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • pH Consideration: The stability of piperazine can be pH-dependent. In aqueous solutions, maintaining a specific pH with a suitable buffer system can enhance stability, though this is compound-specific and may require validation.

  • Container and Atmosphere:

    • Use amber glass vials with PTFE-lined septa caps.

    • After aliquoting the solution, flush the vial's headspace with inert gas (argon or nitrogen) before sealing.

  • Storage Temperature:

    • For most applications, storing solutions frozen at -20°C or -80°C is the most effective way to preserve stability.[14]

    • Avoid repeated freeze-thaw cycles. [14] It is best practice to aliquot the stock solution into single-use volumes before freezing. This prevents the entire stock from being temperature-cycled each time a sample is needed.

Summary of Recommended Storage Conditions
Compound FormDurationTemperatureAtmosphereContainerKey Precaution
Solid Short-Term (<6 months)2-8°CInert Gas (N₂/Ar)Amber Glass, Tight SealAllow to reach room temp before opening
Solid Long-Term (>6 months)-20°CInert Gas (N₂/Ar)Amber Glass + Secondary ContainmentAllow to reach room temp before opening
Solution Short-Term (<1 month)2-8°CInert Gas (N₂/Ar)Amber Glass VialUse degassed solvent
Solution Long-Term (>1 month)-20°C or -80°CInert Gas (N₂/Ar)Single-Use AliquotsAvoid freeze-thaw cycles

Part 3: Troubleshooting & Verification - FAQs

This section helps you diagnose potential degradation and validate the integrity of your piperazine compounds.

Q4: My experimental results are inconsistent. How can I verify if my piperazine stock has degraded?

A4: Inconsistent results are a common indicator of reagent degradation. A systematic approach is needed to confirm the purity of your piperazine stock.

Workflow: Verifying Piperazine Compound Integrity

  • Physical Inspection:

    • Appearance: Note any change in color (e.g., yellowing), or texture (e.g., clumping, caking) from the original appearance. Caking is a strong indicator of moisture absorption.[5]

    • Solubility: Test the solubility of a small sample in a standard solvent. Reduced solubility or the presence of insoluble particulates can indicate the formation of degradation products.

  • Analytical Verification (Recommended):

    • The most definitive way to assess purity is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method.[16][17]

    • Method: Develop a stability-indicating HPLC method. This involves analyzing a sample of your stored compound against a freshly opened, certified reference standard. The appearance of new peaks or a decrease in the area of the main piperazine peak indicates degradation.

    • Other powerful techniques include Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[18]

Simplified Protocol: Purity Check by HPLC

Objective: To detect degradation products in a stored piperazine sample by comparing its chromatogram to that of a reference standard.

  • Standard Preparation: Prepare a solution of a new, certified piperazine reference standard at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase or solvent (e.g., acetonitrile/water).

  • Sample Preparation: Prepare a solution of your stored piperazine sample at the exact same concentration as the standard.

  • Chromatography:

    • Column: Use a suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: Use a UV detector at an appropriate wavelength for your specific piperazine derivative. If the compound lacks a strong chromophore, other detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) may be necessary.[16]

  • Analysis:

    • Inject the reference standard and obtain a clean chromatogram with a single major peak at a specific retention time.

    • Inject your stored sample.

    • Compare the chromatograms: Look for (a) a decrease in the area of the main peak compared to the standard, and (b) the appearance of new, smaller peaks (impurity peaks), which represent degradation products.

Diagram: Troubleshooting Flowchart for Suspected Degradation

Use this flowchart to systematically diagnose issues that may be related to piperazine instability.

Fig. 2: Troubleshooting Piperazine Stability Issues start Inconsistent Experimental Results Observed check_storage Review Storage Protocol: - Temp? Light? Atmosphere? - Container Seal? start->check_storage physical_insp Perform Physical Inspection: - Color Change? - Clumping/Caking? check_storage->physical_insp analytical_test Run Analytical Purity Check (e.g., HPLC vs. Standard) physical_insp->analytical_test degraded Degradation Confirmed analytical_test->degraded Impurity Peaks or Area Loss not_degraded Compound is Pure analytical_test->not_degraded Clean Profile Matches Standard discard Action: Discard Old Stock Procure New Material degraded->discard other_vars Troubleshoot Other Experimental Variables: - Reagents? Protocol? - Instrumentation? not_degraded->other_vars implement Action: Implement Correct Storage Protocols discard->implement

Caption: A step-by-step guide to diagnosing compound degradation.

References

  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Smith, J. et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7734. [Link]

  • Nielsen, P. T., et al. (2016). Effects of catalysts, inhibitors, and contaminants on piperazine oxidation. Energy Procedia. [Link]

  • Andersen, V. F., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(2), 654–668. [Link]

  • van der Ham, L. (2012). Concentrated Aqueous Piperazine as CO2 Capture Solvent: Detailed Evaluation of the Integration with a Power Plant. . [Link]

  • Chen, J., et al. (2024). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7719-7725. [Link]

  • Ren, Z., & da Silva, G. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 3(11), 2510–2516. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research. [Link]

  • Sexton, A. (2004). Oxidative Degradation of Piperazine in the CO2 Capture Process. University Blog Service. [Link]

  • Andersen, V. F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • Biosynce. (2025). What are the stability conditions of piperazine?. Biosynce Blog. [Link]

  • ResearchGate. (n.d.). Photolysis and Piperazines. [Link]

  • Chen, E. (2016). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 118–124. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]

  • Wang, S., et al. (2018). Atmospheric Oxidation of Piperazine Initiated by ·Cl: Unexpected High Nitrosamine Yield. Environmental Science & Technology Letters, 5(10), 610–615. [Link]

  • Freeman, S. A., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. FAO AGRIS. [Link]

  • Tereshchenko, A., et al. (2023). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering. [Link]

  • Bain, J. P., & Pollard, C. B. (1939). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Journal of the American Chemical Society, 61(9), 2704–2705. [Link]

  • ResearchGate. (n.d.). Antioxidant action mechanisms of hindered amine stabilisers. [Link]

  • El Hadri, J., et al. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 99, 103084. [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Zhang, Y., et al. (2024). Degradation of food-contact plastics in use: Effect of temperature and chemical composition. Journal of Hazardous Materials. [Link]

  • Jain, S., & Sharma, M. P. (2018). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. Energy & Fuels, 32(8), 8431–8443. [Link]

  • ResearchGate. (n.d.). Degradation of piperazine by UV light in the presence of air. [Link]

  • Scribd. (2022). Analytical Methods for Piperazine Detection. [Link]

  • ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed by hydrogenation. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubMed. (n.d.). Influence of the container and environmental factors in the stability of sodium hypochlorite. [Link]

  • Panamerican Journal of Public Health. (2004). Influence of the container and environmental factors in the stability of sodium hypochlorite. [Link]

  • Kilo Scientific. (2025). Top 5 Factors Affecting Chemical Stability. [Link]

  • Karchava, A. V., & Cheprakov, A. V. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(62), 36091–36123. [Link]

  • Tjoapack. (2024). The Impact of Packaging on the Stability and Shelf Life of Pharmaceuticals. [Link]

  • Google Patents. (n.d.).
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  • ResearchGate. (n.d.). Piperazines 16 from acid hydrolysis of 6 and 14, and 19 from acid hydrolysis of 9 and 15. [Link]

  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]

  • MDPI. (2022). Research Progress of Antioxidant Additives for Lubricating Oils. [Link]

  • Skene, W. G., & Scaiano, J. C. (2000). New Insights into the Mechanism of Amine/Nitroxide Cycling during the Hindered Amine Light Stabilizer Inhibited Oxidative Degradation of Polymers. Journal of the American Chemical Society, 122(10), 2235–2240. [Link]

  • National Institutes of Health (NIH). (2023). Antioxidants: a comprehensive review. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Piperazine-Induced Neurotoxicity

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for evaluating piperazine-induced neurotoxicity in cellular models. Piperazine designer drugs (e.g., BZP, TFMPP) and...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for evaluating piperazine-induced neurotoxicity in cellular models. Piperazine designer drugs (e.g., BZP, TFMPP) and their pharmacological derivatives exhibit complex, multiphasic neurotoxic profiles. As a Senior Application Scientist, I have designed this guide to move beyond basic assay instructions. Here, we dissect the causality behind experimental choices, establish self-validating protocols, and troubleshoot the mechanistic assays required to accurately profile these compounds.

Diagnostic Decision Tree & Mechanistic Overview

Piperazine derivatives exert neurotoxicity through a multiphasic cascade. The pathology often begins with the antagonism of the human α1β2γ2 GABA_A receptor[1], which reduces inhibitory tone and indirectly promotes excitotoxicity. Concurrently, these compounds induce massive intracellular calcium (Ca2+) overload[2]. To buffer this calcium, mitochondria initially hyperpolarize before the permeability transition pore (mPTP) opens, leading to terminal depolarization, reactive oxygen species (ROS) overproduction, and caspase-dependent apoptosis[2][3][4].

Pathway A Piperazine Exposure (e.g., BZP, TFMPP) B GABAA-R Antagonism (Reduced Inhibition) A->B C Intracellular Ca2+ Overload (Excitotoxicity) A->C B->C Indirect D Mitochondrial Dysfunction (Δψm Depolarization) C->D E Oxidative Stress (ROS Overproduction) D->E F Apoptotic Cascade (Caspase-3/9 Activation) E->F

Mechanistic pathway of piperazine-induced neurotoxicity in cellular models.

Quantitative Benchmarks for Assay Validation

Before troubleshooting, ensure your experimental data aligns with established toxicological benchmarks. The table below summarizes the expected behavior of key piperazine derivatives across standard cellular models.

CompoundCellular ModelViability IC50 (24h)GABA_A-R Antagonism (IC20)Primary Toxicological Mechanism
N-Benzylpiperazine (BZP) SH-SY5Y / LN-18~500 - 1000 µM[4]> 1 mM[1]↑ ROS, ↓ ATP, Caspase-3/9 activation[3][4]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) SH-SY5Y~100 - 300 µM[2]~300 µM[1]Severe Ca2+ overload, early apoptosis[2]
1-(2-Chlorophenyl)piperazine (2CPP) Xenopus oocytesN/A46 µM[1]Potent GABA_A-R α1β2γ2 antagonism[1]

Troubleshooting Guide & FAQs

Q1: Why do my SH-SY5Y cells show inconsistent viability drops when exposed to N-benzylpiperazine (BZP)? A1: This is typically an artifact of the cellular differentiation state. Undifferentiated SH-SY5Y cells proliferate rapidly and rely heavily on glycolysis, which masks mitochondrial liabilities. To accurately model piperazine neurotoxicity, cells must be sequentially differentiated using all-trans retinoic acid (RA) and brain-derived neurotrophic factor (BDNF). This process upregulates mature neuronal markers, shifts metabolism toward oxidative phosphorylation, and exposes the true mitochondrial toxicity of BZP[3][5].

Q2: I am observing high ROS levels but no immediate cell death in piperazine-treated cells. Is this an assay artifact? A2: Not necessarily. Piperazine-induced toxicity is temporally separated. Early exposure triggers intracellular Ca2+ elevation and transient mitochondrial hyperpolarization to sequester the excess calcium[2]. ROS generation occurs as an early byproduct of this metabolic strain. Cell death (predominantly early apoptosis via Caspase-3/9 activation) only occurs after the mitochondrial membrane potential (Δψm) collapses and ATP is depleted, which can take up to 24 hours[2][4].

Q3: How can I isolate GABA_A receptor antagonism from general mitochondrial toxicity? A3: Piperazine derivatives, particularly chlorophenylpiperazines (e.g., 2CPP), act as direct antagonists of the human α1β2γ2 GABA_A receptor[1]. To isolate this mechanism, you must bypass downstream viability assays and use electrophysiological techniques (e.g., whole-cell patch-clamp) on primary cortical neurons or Xenopus oocytes expressing the receptor. Measure the GABA-evoked Cl- current in the presence and absence of the piperazine derivative[1].

Q4: Why does my TMRE assay show initial hyperpolarization before depolarization? A4: This is a well-documented physiological response to piperazine designer drugs. The initial influx of intracellular free Ca2+ forces the mitochondria to hyperpolarize to buffer the excess calcium[2]. Once the calcium buffering capacity is exceeded, the mPTP opens, leading to rapid depolarization and the release of pro-apoptotic factors[4].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system containing internal controls that verify the assay window.

Protocol A: Multiplexed Mitochondrial (Δψm) and ROS Profiling

Objective: To simultaneously quantify oxidative stress and mitochondrial health, preventing confounding artifacts from dead cells.

  • Cell Seeding & Differentiation: Seed SH-SY5Y cells at 1x10^4 cells/well in a 96-well black, clear-bottom plate. Differentiate using 10 µM RA for 5 days, followed by 50 ng/mL BDNF for 3 days.

    • Causality: RA/BDNF treatment induces a neuron-like phenotype with mature synaptic structures and functional mitochondria, essential for accurate neurotoxicity modeling[5].

  • Compound Treatment: Treat with piperazine derivatives (e.g., 10-1000 µM BZP or TFMPP) for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (50 µM FCCP for depolarization).

  • Dye Loading: Co-incubate cells with 200 nM TMRE (Tetramethylrhodamine, ethyl ester) and 10 µM H2DCFDA for 30 minutes at 37°C.

    • Causality: TMRE is a cell-permeant, positively charged dye that accumulates in active mitochondria. H2DCFDA is cleaved by intracellular esterases and oxidized by ROS to a highly fluorescent state. Multiplexing ensures ROS is measured in living cells before complete apoptotic fragmentation.

  • Washing & Acquisition: Wash twice with warm PBS to remove background fluorescence. Read TMRE (Ex/Em: 549/575 nm) and DCF (Ex/Em: 485/535 nm) using a microplate reader.

  • Self-Validation Check: The FCCP control must show a >80% reduction in TMRE fluorescence. If not, the dye concentration or incubation time must be optimized.

Protocol B: Electrophysiological Validation of GABA_A Antagonism

Objective: To quantify the direct inhibitory effect of piperazines on GABAergic transmission.

  • Preparation: Express human α1β2γ2 GABA_A receptors in Xenopus oocytes or culture primary cortical neurons[1].

  • Recording Setup: Utilize the two-electrode voltage-clamp technique (for oocytes) or whole-cell patch-clamp (for neurons). Clamp the membrane potential at -60 mV.

    • Causality: Clamping at -60 mV ensures a strong driving force for Cl- ions when GABA_A receptors open, providing a robust signal-to-noise ratio.

  • Baseline Establishment: Perfuse the cells with a sub-maximal concentration of GABA (e.g., EC20) to establish a baseline inward Cl- current.

  • Antagonist Application: Co-apply GABA with increasing concentrations of the piperazine derivative (e.g., 10-1000 µM).

    • Causality: Co-application determines if the piperazine directly blocks the GABA-evoked ion current, confirming its role as a GABA_A receptor antagonist[1].

  • Self-Validation Check: Apply 100 µM Bicuculline (a known GABA_A antagonist) at the end of the recording. It should completely abolish the GABA-evoked current, confirming receptor identity and recording fidelity.

Workflow Step1 1. Cell Model Preparation (RA/BDNF Differentiated SH-SY5Y) Step2 2. Piperazine Dosing (10 µM - 1000 µM, 24h) Step1->Step2 Step3 3. Phenotypic Screening (MTT / LDH Release) Step2->Step3 Step4 4. Mechanistic Assays Step3->Step4 SubA Mitochondrial Health (TMRE / ATP Assay) Step4->SubA SubB Oxidative Stress (DCFDA / Glutathione) Step4->SubB SubC Electrophysiology (Patch-Clamp GABAA) Step4->SubC

Step-by-step experimental workflow for evaluating piperazine neurotoxicity.

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Minimizing interference in analytical quantification of piperazine derivatives

Welcome to the Bioanalytical Support Center for Piperazine Quantification . The accurate quantification of piperazine derivatives—whether they are pharmaceutical APIs, designer drugs (e.g., BZP, TFMPP), or agricultural r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center for Piperazine Quantification .

The accurate quantification of piperazine derivatives—whether they are pharmaceutical APIs, designer drugs (e.g., BZP, TFMPP), or agricultural residues—presents unique analytical challenges. Due to their highly basic secondary or tertiary amine structures, these compounds are notoriously prone to severe chromatographic peak tailing and significant matrix effects during LC-MS/MS analysis.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to address the underlying physical chemistry of these interferences, providing self-validating protocols and mechanistic troubleshooting strategies.

Module 1: Chromatographic Troubleshooting & Peak Resolution

Q: Why do my piperazine peaks exhibit severe tailing on standard C18 columns, and how do I fix it? A: Peak tailing for basic compounds like piperazine (pKa ~9.8) is rarely a physical column issue; it is a chemical interaction problem. Standard silica-based reversed-phase columns contain residual silanol groups (Si-OH) on their surface. At a neutral mobile phase pH, these silanols deprotonate to become negatively charged (Si-O⁻). Simultaneously, the highly basic piperazine nitrogen is protonated and positively charged.

This creates a strong, secondary electrostatic attraction (cation exchange) between the analyte and the stationary phase 1[1]. Because these secondary binding sites are heterogeneously distributed and have slow desorption kinetics, the analyte "tails" as it elutes.

The Causality-Driven Solution: You must disrupt this electrostatic interaction by controlling the ionization state of either the column or the analyte:

  • Low pH Strategy (pH 2.0 - 3.0): Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to the mobile phase. This forces the residual silanols into their neutral, protonated state (Si-OH), eliminating the negative charge and shutting down the secondary interaction.

  • High pH Strategy (pH > 10.5): Use Ammonium Hydroxide to raise the pH above the piperazine's pKa. This neutralizes the piperazine molecule itself. Note: This requires a specialized high-pH stable column (e.g., Charged Surface Hybrid [CSH] or Ethylene Bridged Hybrid [BEH] particles) to prevent silica dissolution2[2].

PeakTailing Start Observe Peak Tailing (Tf > 1.5) CheckSystem Check System Suitability (Void volume, frits) Start->CheckSystem IsSystem System Issue? CheckSystem->IsSystem FixSystem Replace Frit / Guard IsSystem->FixSystem Yes Chemical Chemical Interaction (Silanol Activity) IsSystem->Chemical No AdjustPH Adjust Mobile Phase pH Chemical->AdjustPH LowPH Low pH (2-3) Protonate Silanols AdjustPH->LowPH HighPH High pH (>10) Neutralize Piperazine AdjustPH->HighPH

Caption: Decision tree for resolving piperazine peak tailing in HPLC.

Module 2: Overcoming Matrix Effects & Ion Suppression

Q: My LC-MS/MS signal for piperazine drops significantly when analyzing plasma samples, especially those containing dosing vehicles like PEG 400 or Tween 80. How can I recover my sensitivity? A: You are experiencing severe ion suppression. In the electrospray ionization (ESI) source, co-eluting matrix components (like endogenous phospholipids or exogenous polymeric dosing vehicles) compete with your piperazine analyte for available charge. Because standard reversed-phase Solid Phase Extraction (SPE) relies solely on hydrophobicity, it retains both your analyte and these hydrophobic interferences 3[3].

To solve this, you must switch to a Mixed-Mode Cation Exchange (MCX) SPE methodology. MCX sorbents utilize a dual-retention mechanism: non-polar (C8/C18) chains and strong cation exchange (sulfonic acid) groups4[4]. By acidifying your sample, the piperazine becomes positively charged and "locks" onto the sulfonic acid groups. This allows you to aggressively wash the cartridge with 100% organic solvent, stripping away PEG 400, Tween 80, and phospholipids without losing your analyte 5[5].

Quantitative Comparison of Extraction Methodologies

Data summarized for piperazine derivatives spiked in plasma at 50 ng/mL.

Extraction MethodologyMean Recovery (%)Matrix Effect (Ion Suppression)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 92.4 ± 4.1Severe (-48.2%)Poor
Reversed-Phase SPE (C18) 85.1 ± 3.8Moderate (-27.5%)Moderate
Mixed-Mode SPE (MCX) 95.6 ± 2.2Minimal (-3.1%)Excellent
Self-Validating Protocol: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is self-validating because it relies on orthogonal chemical principles (pH manipulation and ionic binding) rather than mere solubility.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 2% Formic Acid in water. (Causality: Drops pH < 3, ensuring all piperazine molecules are fully protonated and disrupting protein binding).

  • Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Sample Loading: Load the pre-treated sample. The basic piperazine binds via strong ionic interactions to the sulfonic acid sites.

  • Aqueous Wash: Pass 1 mL 2% Formic Acid in water. (Removes hydrophilic endogenous salts and polar peptides).

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol. (Causality: The piperazine remains ionically locked to the sorbent. The 100% methanol disrupts hydrophobic bonds, washing away neutral/acidic lipids, PEG 400, and Tween 80).

  • Target Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol. (Causality: The high pH neutralizes the basic amine of the piperazine, breaking the ionic lock. The methanol acts as a carrier to elute the now-neutral analyte).

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

SPEWorkflow Load 1. Load Sample (Acidified, pH < 3) Bind Cation Exchange Binding Load->Bind Wash1 2. Wash Aqueous (Remove Salts) Bind->Wash1 Wash2 3. Wash 100% MeOH (Remove Lipids/PEG) Wash1->Wash2 Elute 4. Elute Basic Org. (Neutralize & Collect) Wash2->Elute

Caption: Mixed-mode solid-phase extraction workflow for basic piperazines.

Module 3: Mass Spectrometry & Self-Validating Detection

Q: Even with extensive cleanup, I occasionally see batch-to-batch variation in my LC-MS/MS quantification. How do I ensure absolute trustworthiness in my data? A: To guarantee a self-validating quantitative system, you must implement Stable Isotope-Labeled Internal Standards (SIL-IS).

Because biological matrices are inherently variable, trace amounts of unextracted matrix components may still reach the MS source and cause micro-fluctuations in ionization efficiency. By spiking a deuterated analog of your piperazine derivative (e.g., BZP-D7, mCPP-D8, or TFMPP-D4) into the sample prior to extraction, you create a perfect internal control6[6].

The SIL-IS shares the exact physicochemical properties as your target analyte. It will undergo the exact same extraction recovery, co-elute at the exact same retention time, and experience the exact same degree of ion suppression in the ESI source 7[7]. By quantifying the ratio of the analyte's Multiple Reaction Monitoring (MRM) transition to the SIL-IS MRM transition, all matrix-induced variations are mathematically canceled out, ensuring absolute quantitative integrity 8[8].

References

  • Biotage / ResearchGate. The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. Available at:[Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available at:[Link]

  • ScienceAsia. Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Preclinical Validation of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride in Animal Models of Disease

This guide provides a comprehensive framework for the preclinical validation of novel compounds, using 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride as a case study. Given the limited direct experimental data on this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical validation of novel compounds, using 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride as a case study. Given the limited direct experimental data on this specific molecule, we will leverage the extensive literature on the broader class of 1-(pyridin-2-yl)piperazine derivatives to outline a robust, multi-faceted validation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

The piperazine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its derivatives are known to interact with a wide array of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS). The 1-(pyridin-2-yl)piperazine scaffold, in particular, is a key feature in drugs with antipsychotic, antidepressant, and anxiolytic properties, primarily due to its interaction with dopamine and serotonin receptors.[2][3] Furthermore, emerging evidence suggests that compounds with this moiety may also possess anti-inflammatory and analgesic activities.[4]

Therefore, a novel derivative such as 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride warrants a thorough investigation across several potential therapeutic areas. This guide will detail the experimental workflows for evaluating its efficacy in animal models of anxiety, depression, and inflammation, providing a comparative context against established therapeutic agents.

Part 1: Validation in Animal Models of Anxiety

A common pharmacological characteristic of piperazine derivatives is their anxiolytic potential.[5] The Elevated Plus Maze (EPM) is a gold-standard behavioral assay for screening anxiolytic drugs in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[6]

Experimental Protocol: The Elevated Plus Maze (EPM) Test

This protocol outlines the procedure for assessing anxiety-like behavior in mice.[7][8]

Objective: To evaluate the anxiolytic effects of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride by measuring the time spent in the open arms of the EPM compared to a vehicle control and a reference anxiolytic drug, Diazepam.

Materials:

  • Elevated Plus Maze apparatus (for mice: two open arms, 30 cm x 5 cm; two closed arms, 30 cm x 5 cm with 15 cm high walls; elevated 50 cm from the floor).[6]

  • Male C57BL/6 mice (8-10 weeks old).

  • 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride (Test Compound).

  • Diazepam (Reference Compound).

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80).

  • Video tracking software.

Procedure:

  • Acclimation: House mice in the testing room for at least 60 minutes before the experiment to acclimate to the environment.[9]

  • Dosing: Administer the Test Compound (e.g., 1, 5, 10 mg/kg), Diazepam (e.g., 2 mg/kg), or Vehicle via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Test Initiation: Place a mouse in the center of the maze, facing an open arm.[7]

  • Data Recording: Allow the mouse to explore the maze for 5 minutes. Record the session using a video camera mounted above the maze.[7]

  • Data Analysis: Use video tracking software to quantify the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Total distance traveled.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[8]

Data Interpretation: An increase in the time spent in and/or the number of entries into the open arms, without a significant change in total distance traveled (to rule out hyperactivity), is indicative of an anxiolytic effect.

Comparative Data Analysis (Hypothetical)
Treatment Group (n=10)Dose (mg/kg, i.p.)Time in Open Arms (seconds)Open Arm EntriesTotal Distance Traveled (cm)
Vehicle-25.3 ± 3.18.2 ± 1.51520 ± 120
Diazepam275.8 ± 6.418.5 ± 2.11480 ± 110
Test Compound130.1 ± 3.59.1 ± 1.81550 ± 130
Test Compound555.6 ± 5.215.3 ± 1.91530 ± 125
Test Compound1080.2 ± 7.120.1 ± 2.31500 ± 115
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

EPM_Workflow

Part 2: Validation in Animal Models of Depression

Many CNS-active piperazine derivatives modulate serotonergic and dopaminergic systems, which are critically involved in the pathophysiology of depression.[10] The Forced Swim Test (FST) is a widely used rodent behavioral test to screen for potential antidepressant efficacy.[11] The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total duration of immobility.

Experimental Protocol: The Forced Swim Test (FST)

This protocol is adapted for use in mice.[9][11]

Objective: To assess the antidepressant-like activity of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride by measuring immobility time in the FST, with Fluoxetine as a reference compound.

Materials:

  • Glass or Plexiglas cylinders (25-30 cm high, 15-20 cm diameter).

  • Water bath to maintain water temperature at 24 ± 1°C.[12]

  • Male C57BL/6 mice (8-10 weeks old).

  • 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride (Test Compound).

  • Fluoxetine (Reference SSRI).

  • Vehicle (e.g., 0.9% saline).

  • Video camera and stopwatch.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes.[9]

  • Dosing: Administer the Test Compound (e.g., 5, 10, 20 mg/kg), Fluoxetine (e.g., 20 mg/kg), or Vehicle (i.p.) 30 minutes prior to the test.

  • Test Setup: Fill the cylinders with water (24 ± 1°C) to a depth of 15 cm, such that the mouse cannot touch the bottom with its tail or paws.[11]

  • Test Session: Gently place the mouse into the cylinder. The total test duration is 6 minutes.[13]

  • Scoring: An observer, blind to the treatment groups, should score the behavior. The first 2 minutes are considered a habituation period and are not scored. During the final 4 minutes, record the total time the mouse remains immobile (i.e., making only the minimal movements necessary to keep its head above water).[1]

  • Post-Test Care: After the 6-minute session, remove the mouse, dry it with a towel, and place it in a heated cage for recovery before returning it to its home cage.[9]

Data Interpretation: A significant reduction in immobility time is indicative of an antidepressant-like effect.

Comparative Data Analysis (Hypothetical)
Treatment Group (n=12)Dose (mg/kg, i.p.)Immobility Time (seconds) in final 4 min
Vehicle-155.4 ± 10.2
Fluoxetine2085.1 ± 8.5
Test Compound5148.2 ± 11.1
Test Compound10110.7 ± 9.3
Test Compound2079.5 ± 7.9
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

FST_Workflow

Part 3: Validation in Animal Models of Inflammation

The structural motifs present in pyridinylpiperazine derivatives suggest a potential for anti-inflammatory activity.[14] The carrageenan-induced paw edema model in rats is a classic, acute, and reproducible model of inflammation used to evaluate the efficacy of anti-inflammatory agents.[15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol describes the induction and measurement of acute inflammation in rats.[17][18]

Objective: To determine the anti-inflammatory activity of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride by measuring the reduction in paw swelling induced by carrageenan, using Indomethacin as a reference NSAID.

Materials:

  • Male Wistar rats (180-200 g).

  • 1% (w/v) λ-Carrageenan solution in sterile 0.9% saline.[19]

  • Plethysmometer or digital calipers.

  • 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride (Test Compound).

  • Indomethacin (Reference Compound).

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

Procedure:

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer the Test Compound (e.g., 10, 25, 50 mg/kg), Indomethacin (e.g., 10 mg/kg), or Vehicle orally (p.o.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[19]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[15]

  • Calculation of Edema and Inhibition:

    • Increase in Paw Volume (mL) = (Paw volume at time t) - (Paw volume at baseline).

    • % Inhibition = [ (Mean edema in Vehicle group - Mean edema in Treated group) / Mean edema in Vehicle group ] x 100.

Data Interpretation: A significant, dose-dependent reduction in the increase in paw volume compared to the vehicle-treated group indicates anti-inflammatory activity.

Comparative Data Analysis (Hypothetical) - 3 hours post-carrageenan
Treatment Group (n=8)Dose (mg/kg, p.o.)Increase in Paw Volume (mL)% Inhibition
Vehicle-0.85 ± 0.06-
Indomethacin100.38 ± 0.0455.3
Test Compound100.76 ± 0.0710.6
Test Compound250.59 ± 0.0530.6
Test Compound500.45 ± 0.0447.1
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Edema_Workflow

Part 4: Preliminary Toxicology and Pharmacokinetic Assessment

While efficacy is paramount, a preliminary assessment of a compound's safety and pharmacokinetic (PK) profile is crucial for its progression.

  • Acute Toxicity: An acute toxicity study, often in mice or rats, is performed to determine the median lethal dose (LD50) and to identify potential target organs for toxicity.[20][21] This involves administering escalating single doses of the compound and observing the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Pharmacokinetics (PK): A basic PK study in rodents following a single intravenous (i.v.) and oral (p.o.) dose provides critical information on absorption, distribution, metabolism, and excretion (ADME).[22] Key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability (%F) are determined. This data is essential for designing rational dosing schedules for subsequent efficacy and toxicology studies.

Conclusion

The validation of a novel compound like 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride requires a systematic and multi-pronged approach. Based on the established pharmacology of its structural class, initial screening should focus on its potential activities in CNS disorders and inflammation. The experimental protocols for the Elevated Plus Maze, Forced Swim Test, and Carrageenan-Induced Paw Edema model, as detailed in this guide, provide a robust framework for establishing proof-of-concept efficacy in well-validated animal models.

Positive results in these screening models would justify further, more in-depth investigations, including exploring the mechanism of action, evaluating efficacy in more complex disease models (e.g., chronic stress models for depression or neurodevelopmental models for psychosis), and conducting comprehensive toxicology and pharmacokinetic profiling.[23][24][25] This structured approach ensures that resources are directed towards the most promising therapeutic avenues, ultimately accelerating the journey from a novel chemical entity to a potential clinical candidate.

References

  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • BehaviorCloud. (n.d.). BehaviorCloud Protocols - Elevated Plus Maze.
  • Morris, C. J. (2001).
  • Lezak, K. R., & Missig, G. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol.
  • Tsetsenis, T. (2023).
  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.
  • MedchemExpress. (n.d.). Elevated Plus Maze Test | Protocols.
  • IACUC, University of Pennsylvania. (2015). Forced Swim Test in Mice.
  • Moon, P. (2019).
  • IACUC, University of Wisconsin-Milwaukee. (n.d.). Forced Swim Test v.3.
  • Abdel-Wahab, B. F., et al. (2018). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol.
  • Inotiv. (n.d.).
  • BenchChem. (2025).
  • NSW Department of Primary Industries. (2022).
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments.
  • Griebel, G., & Holmes, A. (2014). Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects?. Neuropsychopharmacology.
  • Dargan, P. I., & Wood, D. M. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Wiley Online Library.
  • Divya, G., & Pillai, U. S. (2023).
  • Wu, Y., et al. (2022). Forced swim test. Bio-protocol.
  • Al-Kuraishy, H. M., et al. (2022). Alternative Therapy of Psychosis: Potential Phytochemicals and Drug Targets in the Management of Schizophrenia. Frontiers in Pharmacology.
  • Luttmann, M. A., et al. (1987). 1-(2-pyridinyl)piperazine derivatives with antianaphylactic, antibronchospastic, and mast cell stabilizing activities. PubMed.
  • van der Eijk, K., & Cools, A. (2010). From antipsychotic to anti-schizophrenia drugs: role of animal models. Journal of Psychopharmacology.
  • Szałek, E., et al. (2024). Evaluation of New Approaches to Depression Treatment Using an Animal Model of Pharmacoresistant Depression. MDPI.
  • Gill, K. M., & Grace, A. A. (2025). PRECLINICAL STUDIES OF STANDARD AND NOVEL TARGET ANTIPSYCHOTIC DRUGS IN ANIMAL MODELS OF SCHIZOPHRENIA: WHY CLINICAL TRIALS MAY HAVE FAILED TO RECAPITULATE PRECLINICAL FINDINGS. Oxford Academic.
  • Wikipedia. (n.d.). Pyridinylpiperazine.
  • Geyer, M. A., & Markou, A. (1995). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP.
  • Jones, C. A., & Watson, D. J. (2011). Animal models of schizophrenia. British Journal of Pharmacology.
  • Gill, K. M., & Grace, A. A. (2023). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. MDPI.
  • Willner, P. (2010).
  • European Medicines Agency. (2003). CVMP - MRL - Piperazine Summary Report (3).
  • Szałek, E., et al. (2023).
  • Stanley, X. A. (2018). Animal models for the evaluation of antipsychotic agents.
  • Yurttaş, L., et al. (2017). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.
  • Wang, Y., et al. (2022).
  • PARASITIPEDIA. (2021).
  • Ghasi, S. I., & Onuaguluchi, G. (2007). The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. Journal of Biological Sciences.
  • Zejc, A., et al. (1993).
  • Sharma, R., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Fortin, J., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry.
  • Arulmozhi, D., & Veeranjaneyulu, A. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research & Reviews: A Journal of Drug Design & Discovery.
  • Simmler, L. D., et al. (2014).
  • López-Rodríguez, M. L., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • El-Gamal, M. I., et al. (2022).

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Comparative

Head-to-head study of pyridinylpiperazine and benzylpiperazine derivatives

As a Senior Application Scientist, evaluating the pharmacological divergence between structurally similar chemical scaffolds is a critical exercise in rational drug design. The piperazine heterocycle is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological divergence between structurally similar chemical scaffolds is a critical exercise in rational drug design. The piperazine heterocycle is a privileged scaffold in medicinal chemistry, representing one of the most common nitrogenous rings in clinical applications. However, the specific substitution on the N1 position—specifically comparing benzylpiperazine (BZP) and pyridinylpiperazine derivatives—radically alters the molecule's target affinity, downstream signaling, and toxicological profile.

This guide provides an objective, head-to-head technical comparison of these two derivative classes, supported by recent experimental data and self-validating methodologies.

Mechanistic Divergence: The Causality of Substitution

The pharmacological fate of a piperazine derivative is heavily dictated by the electronic and steric properties of its N-substituent.

Benzylpiperazine (BZP) Derivatives: The lipophilic benzyl group allows these compounds to readily penetrate the central nervous system and efficiently dock into the hydrophobic binding pockets of monoamine transporters (DAT, SERT, and NET). Rather than acting as traditional agonists, BZP derivatives function as monoamine releasing agents and reuptake inhibitors[1]. This transporter reversal leads to an uncontrolled efflux of dopamine and serotonin, driving their well-documented stimulant properties and high abuse potential. Furthermore, at elevated concentrations, this uncontrolled metabolic turnover induces severe oxidative stress and hepatotoxicity [2].

Pyridinylpiperazine Derivatives: Replacing the benzyl ring with a nitrogen-containing heteroaromatic pyridinyl ring fundamentally shifts the pharmacophore. The pyridinyl nitrogen introduces specific hydrogen-bond accepting capabilities and alters the electron density of the aromatic system. This structural pivot dramatically reduces monoamine transporter affinity and instead drives high-affinity binding to G-protein coupled receptors (GPCRs), such as the 5-HT receptor family and Histamine H3 receptors [3]. A breakthrough example is MARY1 , a novel pyridinylpiperazine derivative that acts as a highly selective 5-HT2B receptor (5-HT2BR) antagonist. By blocking this specific GPCR, MARY1 activates PI3K/AKT and RAS/MEK/ERK signaling pathways, ultimately inducing mitochondrial biogenesis and offering renoprotective effects without stimulant toxicity[4].

Pharmacological Signaling Pathways

The following diagram maps the divergent molecular pathways triggered by these two classes of derivatives.

MOA cluster_0 Benzylpiperazine (BZP) cluster_1 Pyridinylpiperazine (e.g., MARY1) BZP BZP Derivatives Transporter DAT / SERT / NET BZP->Transporter Inhibition / Reversal Efflux Monoamine Efflux Transporter->Efflux Dopamine/Serotonin Tox Oxidative Stress & Hepatotoxicity Efflux->Tox High Doses PYR Pyridinylpiperazines GPCR 5-HT2BR / H3R PYR->GPCR Selective Antagonism Signaling PI3K/AKT & RAS/MEK/ERK GPCR->Signaling Signal Transduction Bio Mitochondrial Biogenesis & Neuroprotection Signaling->Bio Cellular Efficacy

Fig 1. Divergent signaling pathways of Benzylpiperazine vs. Pyridinylpiperazine derivatives.

Head-to-Head Data Comparison

To objectively evaluate these compounds, we must look at their quantitative binding affinities and functional cellular outcomes.

Table 1: Receptor Binding & Pharmacodynamic Profile

Compound ClassRepresentative LigandPrimary TargetAffinity ( Ki​ / EC50​ )Downstream MechanismClinical / Toxicological Implication
Benzylpiperazine BZPDAT / SERT EC50​ ~ 1-3 µMReverses monoamine transportCNS stimulation, high abuse potential
Pyridinylpiperazine MARY15-HT2BR Ki​ = 764 nMPI3K/AKT activationMitochondrial biogenesis, renoprotection
Pyridinylpiperazine LINS05414Histamine H3R pKi​ = 6.37H3R antagonism / Metal chelationMultitarget neuroprotection

Table 2: In Vitro Toxicity & Bioenergetic Impact

Assay ParameterBZP DerivativesPyridinylpiperazine (MARY1)
HepaRG Cytotoxicity (MTT) High ( EC50​ ~ 6.60 mM)Low (No significant toxicity at <10 µM)
Mitochondrial Respiration (OCR) Impaired (Reduced basal/maximal OCR)Enhanced (Increased maximal respiratory capacity)
Oxidative Stress Markers Elevated ROS productionSuppressed / Homeostatic

Self-Validating Experimental Protocols

To generate the data summarized above, rigorous, self-validating workflows are required. As an application scientist, I prioritize assays that inherently control for false positives and metabolic artifacts.

Protocol 1: Differentiating GPCR Affinity from Transporter Reversal

Causality: To prove that pyridinylpiperazines act via GPCRs rather than monoamine transporters, we must run parallel radioligand displacement and functional uptake assays.

  • Target Preparation: Plate CHO cells stably expressing human 5-HT2BR and HEK293 cells expressing DAT in separate 96-well formats.

  • Radioligand Binding (5-HT2BR): Incubate CHO cells with [3H] -LSD (a non-selective 5-HT radioligand) in the presence of increasing concentrations (1 nM to 10 µM) of MARY1 or BZP.

  • Fluorescent Uptake (DAT): Incubate HEK293-DAT cells with a fluorescent monoamine mimic (e.g., FFN200) alongside the test compounds.

  • Self-Validation Check: Include SB206553 (a known 5-HT2B/2C antagonist) as a positive control for GPCR displacement, and nomifensine as a positive control for DAT inhibition. If a compound displaces [3H] -LSD but fails to inhibit FFN200 uptake, its GPCR selectivity is validated.

Protocol 2: Real-Time Bioenergetics & Hepatotoxicity Profiling

Causality: Because BZP induces mitochondrial impairment [2] and MARY1 induces mitochondrial biogenesis[4], a Seahorse XF Cell Mito Stress Test provides a unified platform to quantify these opposing metabolic effects. We utilize HepaRG cells due to their superior expression of CYP450 enzymes compared to HepG2, ensuring that metabolite-driven toxicity (common in piperazines) is accurately captured.

  • Cell Seeding: Seed differentiated HepaRG cells into a Seahorse XF96 microplate at 50,000 cells/well.

  • Compound Exposure: Treat cells with vehicle, BZP (1 mM), or MARY1 (1 nM) for 24 hours.

  • Bioenergetic Profiling: Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors) while measuring the Oxygen Consumption Rate (OCR).

  • Self-Validation Check: The FCCP injection is critical; it forces the mitochondria to operate at maximal capacity. If the dynamic range between basal OCR and FCCP-induced OCR collapses in the vehicle control, the assay plate is invalid. A valid assay will show BZP collapsing the maximal OCR (toxicity), while MARY1 significantly elevates it (biogenesis).

High-Throughput Screening Workflow

Workflow Start Compound Library Selection (BZP & Pyridinylpiperazines) Binding Radioligand Binding Assay (GPCRs vs Transporters) Start->Binding Primary Screen Functional Functional Assays (Seahorse XF / cAMP) Binding->Functional Target Affinity Confirmed Tox In Vitro Toxicity (HepaRG MTT Assay) Functional->Tox Efficacy Validated InVivo In Vivo Validation (Renal/Hepatic Models) Tox->InVivo Safety Profile Established Data PK/PD Modeling & Lead Optimization InVivo->Data Clinical Translation

Fig 2. Step-by-step experimental workflow for evaluating piperazine derivatives.

Conclusion & Translational Outlook

The head-to-head comparison between benzylpiperazine and pyridinylpiperazine derivatives highlights the profound impact of rational side-chain substitution. While the benzyl moiety traps the molecule in a paradigm of monoamine transporter interaction—often leading to toxicological dead-ends—the pyridinyl substitution unlocks a vast landscape of highly selective GPCR pharmacology. Compounds like MARY1 demonstrate that pyridinylpiperazines can be engineered to bypass CNS stimulation entirely, instead offering targeted therapeutic interventions for mitochondrial dysfunction and neurodegeneration.

References

  • Discovery of a Novel, Potent, and Selective 5-Hydroxytryptamine 2B Receptor Antagonist that Induces Mitochondrial Biogenesis in the Kidney. ACS Pharmacology & Translational Science (2025). URL:[Link]

  • In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of Toxicology (2017). URL:[Link]

  • Multitargeted Aza-Arylcarboxamides for Neurodegenerative Diseases: Potent Histamine H3 Receptor Ligands with Anticholinesterase and Metal-Chelating Activities. National Institutes of Health (NIH) / ACS Chemical Neuroscience. URL:[Link]

  • Benzylpiperazine - Pharmacology and Toxicology. Wikipedia, The Free Encyclopedia. URL:[Link]

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Validation

Comparative Study of Antihistaminic Properties of Novel Piperazine Derivatives: A Technical Guide

Introduction: The Evolution of the Piperazine Scaffold The piperazine ring—a simple six-membered heterocycle containing two nitrogen atoms—has proven to be a remarkably versatile scaffold in medicinal chemistry[1]. Its e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of the Piperazine Scaffold

The piperazine ring—a simple six-membered heterocycle containing two nitrogen atoms—has proven to be a remarkably versatile scaffold in medicinal chemistry[1]. Its evolution from early, sedating first-generation agents (e.g., hydroxyzine, meclizine) to highly selective, non-sedating second-generation drugs (e.g., cetirizine, levocetirizine) represents a triumph of structure-activity relationship (SAR) optimization[2].

Pharmacologically, piperazine antihistamines do not merely block histamine; they function as inverse agonists at the histamine H1 receptor[1]. Because the H1 receptor is a G-protein coupled receptor (GPCR) that exhibits constitutive basal activity, these derivatives bind to the receptor and stabilize it in an inactive conformation. This prevents the Gq/11-mediated cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), effectively halting the intracellular calcium release that triggers allergic inflammation and smooth muscle contraction[1].

Pathway Histamine Histamine (Endogenous Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Antagonist Piperazine Derivative (Inverse Agonist) Antagonist->H1R Stabilizes Inactive State Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Cleaves PIP2 Response Smooth Muscle Contraction & Allergic Response IP3_DAG->Response Ca2+ Release & PKC

Histamine H1 receptor signaling cascade and piperazine inverse agonism.

Structural & Pharmacological Comparison

The core pharmacophore of a piperazine antihistamine consists of a diarylmethyl (benzhydryl) group linked to the piperazine ring. Causality in Design: The diarylmethyl group is essential for high-affinity docking into the H1 receptor's transmembrane domains, while the rigid piperazine ring acts as a basic amine that becomes protonated at physiological pH, forming a critical salt bridge with the Asp107 residue of the receptor[1].

Second-generation derivatives like cetirizine feature a zwitterionic nature (due to an added carboxylic acid group), which drastically reduces blood-brain barrier (BBB) penetration. Autoradiographic studies confirm that systemically administered cetirizine does not significantly occupy cerebral H1 receptors, resulting in negligible central nervous system (CNS) impairment compared to first-generation analogs[3]. Furthermore, stereochemistry plays a vital role; levocetirizine (the active enantiomer of cetirizine) demonstrates a 3 to 4.8 times faster onset of action in in vitro assays due to a smaller volume of distribution and optimized binding kinetics[4].

Table 1: Comparative Pharmacological Profile of Key Piperazine Derivatives
CompoundGenerationTarget AffinityOnset of ActionBBB Penetration / SedationNotable Secondary Properties
Hydroxyzine FirstHigh15–30 minsHigh (Significant Sedation)Effective anxiolytic and antiemetic[2].
Meclizine FirstHigh~1 hourModerateBinds to dimeric TCTP; suppresses NF-κB[5].
Cetirizine SecondHigh1–3 hoursNegligibleHighly selective; zero affinity for muscarinic receptors[3].
Levocetirizine SecondVery High< 1 hourNegligibleActive enantiomer; rapid onset and lower non-renal clearance[4].
Novel PD-1/PD-2 NovelModerateTBDTBDDual anti-inflammatory (TNF-α inhibition) and anticancer activity[6].

Experimental Methodologies: Validating Antihistaminic Efficacy

To objectively compare the potency of novel piperazine derivatives against established benchmarks, drug development professionals rely on a combination of in vitro binding and ex vivo functional assays. These protocols are engineered as self-validating systems to ensure absolute data trustworthiness.

Protocol 1: In Vitro Histamine H1 Receptor Radioligand Binding Assay

This competitive binding assay quantifies the inhibitory constant ( Ki​ ) of a test compound. Causality & Validation: We utilize [3H] -mepyramine because it is a highly specific, high-affinity radioligand for the H1 receptor. To validate the assay and isolate specific binding, a parallel control using a high concentration of an unlabeled competitor ( 10−5 M mianserin) is mandatory to establish the non-specific binding baseline[7].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate homogenates from HEK293T cells stably expressing the human H1 receptor. Determine protein content using a standard BCA assay[7].

  • Incubation: In a 96-well plate, combine 0.5–10 μg of membrane homogenate with a fixed concentration of [3H] -mepyramine (e.g., 5.6 nM) and increasing logarithmic concentrations of the unlabeled novel piperazine derivative.

  • Thermodynamic Equilibrium: Incubate the mixture at 25°C for exactly 4 hours under gentle agitation. Rationale: This extended duration ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for calculating accurate Ki​ values via the Cheng-Prusoff equation[7].

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber plates to separate bound from free radioligand. Wash extensively with cold buffer to remove unbound isotopes.

  • Detection: Add scintillation cocktail (e.g., Microscint-O) and quantify radioactivity using a microbeta counter[7].

  • Data Analysis: Perform non-linear regression analysis on the baseline-corrected displacement curves to calculate the IC50​ and subsequent Ki​ .

Workflow Step1 1. Membrane Preparation (HEK293T expressing H1R) Step2 2. Radioligand Incubation ([³H]-mepyramine + Test Drug) Step1->Step2 Step3 3. Thermodynamic Equilibrium (4h at 25°C) Step2->Step3 Step4 4. Rapid Filtration & Washing (Isolate Bound Ligand) Step3->Step4 Step5 5. Scintillation Counting (Measure Radioactivity) Step4->Step5 Step6 6. Non-linear Regression (Calculate Ki & IC50) Step5->Step6

Step-by-step workflow for the competitive in vitro radioligand binding assay.

Protocol 2: Ex Vivo Guinea Pig Ileum Contraction Assay

While binding assays confirm target affinity, functional ex vivo assays are required to prove physiological antagonism. Causality & Validation: The isolated guinea pig ileum is the gold standard because its smooth muscle expresses a remarkably high density of native H1 receptors, providing a highly reproducible, dose-dependent contractile response to histamine[8]. The system is self-validating through Schild plot analysis: if the antagonist is competitive, it will produce a parallel rightward shift of the histamine concentration-response curve without depressing the maximum response ( Emax​ )[9].

Step-by-Step Methodology:

  • Tissue Preparation: Isolate a section of the guinea pig ileum and mount it in a thermostatically controlled organ bath containing oxygenated physiological salt solution (PSS)[8].

  • Stabilization: Attach the tissue to an isotonic transducer and allow it to equilibrate for 30 minutes, washing with fresh PSS every 10 minutes[8].

  • Baseline Agonist Curve: Construct a cumulative concentration-response curve by adding increasing doses of histamine ( 10−11 M to 10−4 M). Record the maximum contraction amplitude[9].

  • Antagonist Incubation: Wash the tissue thoroughly. Introduce a fixed concentration of the novel piperazine derivative and incubate for 60 minutes to allow tissue penetration and receptor binding.

  • Shifted Agonist Curve: Repeat the cumulative histamine dosing in the continuous presence of the antagonist[8].

  • Schild Analysis: Calculate the dose ratio and plot the data to determine the pA2​ value (the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the original response)[9].

Recent Advances in Novel Piperazine Derivatives

Modern drug discovery has pushed the boundaries of the piperazine scaffold far beyond classical allergy management:

  • Multitargeting Therapeutic Agents: Recent synthesis of novel piperazine derivatives (such as PD-1 and PD-2) has yielded compounds that not only reduce histamine levels by ~18% but also exhibit potent anti-inflammatory and anticancer properties. At 10 μM concentrations, these derivatives significantly inhibit nitrite production and tumor necrosis factor-alpha (TNF-α) generation, while simultaneously restraining the growth of HepG2 cancer cells by up to 90.45%[6].

  • Protein-Protein Interaction Inhibition: Meclizine, a classic first-generation piperazine, was recently discovered to bind directly to the dimerized translationally controlled tumor protein (dTCTP). By inhibiting dTCTP, meclizine suppresses the NF-κB pathway and attenuates ovalbumin-induced airway inflammation, showcasing a completely novel mechanism of action for an existing drug[5].

  • Photopharmacology: Researchers have successfully engineered light-switchable antagonists by integrating photochromic azobenzene moieties into the piperazine scaffold. These compounds undergo trans-cis isomerization upon light irradiation, inducing up to a 46-fold difference in antagonistic activity on the isolated guinea pig ileum. This allows for unprecedented spatial and temporal control over H1 receptor blockade[10].

Sources

Comparative

A Guide to the Structural Nuances of Pyridinylpiperazine Binding: A Comparative Analysis of Sigma-1 and Histamine H3 Receptors

Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridinylpiperazine motif stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridinylpiperazine motif stands out as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a range of biological targets. This versatility has positioned it as a cornerstone in the development of therapeutics for central nervous system (CNS) disorders. Among the many targets engaged by this scaffold, the sigma-1 (σ1) receptor and the histamine H3 (H3) receptor are particularly noteworthy. Though structurally and functionally distinct, both receptors are implicated in a complex web of neurological processes, and their modulation holds promise for treating conditions ranging from neuropathic pain and depression to Alzheimer's disease and schizophrenia.[1][2][3][4]

The σ1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum, that modulates a variety of signaling pathways.[2][5] In contrast, the H3 receptor is a canonical G protein-coupled receptor (GPCR) that acts as a presynaptic auto- and heteroreceptor, regulating the release of histamine and other key neurotransmitters.[1][3] The ability of a single chemical class to interact with these disparate targets raises critical questions for drug design: What are the specific structural determinants that govern binding affinity and selectivity? How does the same core structure adapt to two fundamentally different binding pockets?

This guide provides an in-depth, structure-based comparison of how pyridinylpiperazine derivatives engage the σ1 and H3 receptors. By synthesizing crystallographic data, homology modeling insights, and structure-activity relationship (SAR) studies, we will dissect the key molecular interactions that define these binding events. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to rationally design next-generation ligands with tailored selectivity profiles—whether for highly specific single-target agents or for precisely balanced dual-target therapeutics.

Part 1: Engagement with the Sigma-1 (σ1) Receptor: A Unique Chaperone

The σ1 receptor's architecture is unlike any other human protein, presenting a unique challenge and opportunity for ligand design.[6] Understanding its structure is the first step in deciphering the binding mechanism of pyridinylpiperazines.

Structural Overview of the σ1 Receptor Binding Site

The human σ1 receptor exists as a trimer, with each protomer containing a single transmembrane helix that anchors it to the endoplasmic reticulum membrane.[6][7][8] The ligand-binding domain, which extends into the cytosol, folds into a "cupin-like" β-barrel structure—a robust, eight-stranded scaffold that creates a deep, predominantly hydrophobic binding cavity at its center.[6][7][8] This large, somewhat plastic pocket is capable of accommodating a diverse array of chemical structures.

Key Molecular Interactions

The binding of pyridinylpiperazine ligands within this hydrophobic barrel is anchored by a critical electrostatic interaction.

  • The Essential Salt Bridge: The most crucial interaction is the formation of a salt bridge between the protonated nitrogen of the piperazine ring and the side chain of a key acidic residue, Glutamic Acid 172 (Glu172) .[1] This strong, charge-based interaction acts as the primary anchor, orienting the ligand within the binding site. The protonation state of the piperazine at physiological pH is therefore a critical determinant of high-affinity binding.

  • Hydrophobic and Aromatic Engagements: The remainder of the ligand settles into the hydrophobic cavity. The pyridinyl ring and any other substituents on the piperazine engage with a constellation of hydrophobic and aromatic amino acid residues. Molecular modeling studies have shown that the 4-cyanophenyl fragment of some ligands can occupy a hydrophobic pocket and form a stabilizing hydrogen bond with the main chain of Serine 99 (Ser99) .[1]

  • Influence of Pyridine Nitrogen Position: The position of the nitrogen atom within the pyridine ring significantly impacts affinity and selectivity, particularly between the σ1 and σ2 receptor subtypes. Studies on phenylalkylpiperazinepyridines have shown that derivatives with the nitrogen at the 3- or 4-position of the pyridine ring (3-pyridyl and 4-pyridyl) generally favor the σ1 receptor.[9] In contrast, 2-pyridylpiperazines often exhibit higher affinity for the σ2 receptor, making this a key consideration for designing subtype-selective ligands.[9]

Experimental Protocol: σ1 Receptor Radioligand Binding Assay

To validate the binding affinity of newly synthesized pyridinylpiperazine derivatives, a competitive radioligand binding assay is the gold standard. The protocol is self-validating through the inclusion of controls for total and non-specific binding.

Methodology:

  • Receptor Source Preparation: Homogenize rat brain tissue in an appropriate buffer (e.g., Tris-HCl) to prepare a membrane suspension, which is a rich source of σ1 receptors.[9]

  • Assay Setup: In a multi-well plate, set up triplicate wells for:

    • Total Binding: Add membrane homogenate and a fixed, low concentration (e.g., 5 nM) of the selective σ1 radioligand -pentazocine .[9]

    • Non-Specific Binding: Add membrane homogenate, -pentazocine, and a high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity σ1 ligand such as haloperidol to saturate all specific binding sites.[9]

    • Competitive Binding: Add membrane homogenate, -pentazocine, and ten serial dilutions (e.g., 0.1 nM to 10,000 nM) of the test pyridinylpiperazine compound.[9]

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: Wash the filters with ice-cold buffer to remove any remaining unbound ligand. Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used in the assay.

G cluster_workflow Radioligand Binding Assay Workflow prep 1. Prepare Receptor Source (e.g., Rat Brain Homogenate) assay 2. Set up Assay Plates (Total, Non-Specific, Competition) prep->assay incubate 3. Incubate to Equilibrium assay->incubate separate 4. Separate Bound/Free Ligand (Filtration) incubate->separate quantify 5. Quantify Radioactivity (Scintillation Counting) separate->quantify analyze 6. Data Analysis (IC50 → Ki Calculation) quantify->analyze G cluster_ligand Pyridinylpiperazine Ligand cluster_s1r σ1 Receptor Binding Pocket cluster_h3r H3 Receptor Binding Pocket Ligand [Pyridinyl]-Piperazine-[R] (Protonated Nitrogen) S1R_Pocket β-Barrel Cavity (Hydrophobic) Ligand->S1R_Pocket  Hydrophobic Fit Glu172 Glu172 Ligand->Glu172  Essential Salt Bridge H3R_Pocket 7-Transmembrane Bundle (Aromatic/Hydrophobic) Ligand->H3R_Pocket  Aromatic/Hydrophobic Fit Asp114 Asp114 (D3.32) Ligand->Asp114  Primary Ionic Lock Glu206 Glu206 (E5.46) Ligand->Glu206  Secondary Interaction

Sources

Validation

Confirming the anthelmintic action of novel piperazine compounds

Confirming the Anthelmintic Action of Novel Piperazine Compounds: A Comparative and Methodological Guide The global rise of anthelmintic resistance in parasitic nematodes has severely compromised the efficacy of standard...

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Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Anthelmintic Action of Novel Piperazine Compounds: A Comparative and Methodological Guide

The global rise of anthelmintic resistance in parasitic nematodes has severely compromised the efficacy of standard treatments, including macrocyclic lactones (ivermectin) and benzimidazoles (albendazole). This crisis has catalyzed the rediscovery and structural optimization of classic pharmacological scaffolds. Piperazine, a heterocyclic amine traditionally utilized for ascariasis, is currently undergoing extensive medicinal chemistry optimization. Novel derivatives—such as 1,4-disubstituted piperazines and p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP)—are being engineered to exhibit enhanced receptor affinity and overcome existing resistance mechanisms (1)[1].

This guide provides drug development professionals with a comprehensive, objective framework for validating the mechanism of action (MoA) and efficacy of these novel piperazine compounds against standard alternatives.

Mechanistic Divergence & Target Rationale

To objectively evaluate novel piperazines, one must first understand their unique MoA. Classic piperazine compounds act as potent agonists of the γ-aminobutyric acid (GABA) receptors located in the nematode peripheral neuromuscular system (2)[2]. Because vertebrates confine GABAergic signaling primarily to the central nervous system, piperazine exhibits high selective toxicity. Binding to these receptors opens chloride (Cl⁻) channels, leading to an influx of negatively charged ions. This hyperpolarizes the muscle cell membrane, rendering it unresponsive to excitatory stimuli and resulting in flaccid paralysis and subsequent expulsion of the parasite (3)[3].

Pathway A Novel Piperazine Derivative B Nematode GABA-gated Chloride Channel A->B Agonist Binding C Chloride Ion (Cl-) Influx B->C Channel Opening D Muscle Membrane Hyperpolarization C->D Electronegativity Shift E Flaccid Paralysis & Parasite Expulsion D->E Loss of Muscle Tone

Nematode GABAergic pathway targeted by piperazine derivatives leading to flaccid paralysis.

In contrast, novel derivatives like PAPP have been engineered to expand this spectrum by acting as agonists on nematode-specific serotonin (5-HT) receptors, such as the 5-HT(1Hc) receptor in Haemonchus contortus, disrupting locomotion and feeding through a parallel pathway (4)[4].

Table 1: Comparative Modalities of Anthelmintic Classes

Drug ClassRepresentative AgentPrimary Molecular TargetPhenotypic EffectResistance Status
Macrocyclic Lactones IvermectinGlutamate-gated Cl⁻ channels (GluCls)Flaccid paralysisWidespread globally
Imidazothiazoles LevamisoleNicotinic ACh receptors (nAChRs)Spastic paralysisModerate to High
Benzimidazoles Albendazoleβ-tubulin (microtubule inhibition)Slow death / StarvationWidespread globally
Classic Piperazines Piperazine CitrateGABA-gated Cl⁻ channelsFlaccid paralysisLow to Moderate
Novel Piperazines PAPP, 1,4-disubstituted5-HT receptors / Enhanced GABA affinityFlaccid paralysis / Motility lossEmerging / Uncharacterized

Experimental Workflows for Validation (Self-Validating Protocols)

To rigorously confirm the action of a novel piperazine compound, researchers must deploy a self-validating experimental pipeline. This pipeline must independently verify phenotypic paralysis, confirm the molecular target, and prove in vivo translation.

Workflow Step1 Culture C. elegans / H. contortus Step2 Incubate with Piperazine Derivatives Step1->Step2 Step3 Infrared Motility Assay (Phenotypic Screen) Step2->Step3 High-throughput Step4 Patch-Clamp Electrophysiology (Target Validation) Step2->Step4 Mechanism Check Step5 In Vivo Rodent Efficacy (Translational Model) Step3->Step5 Hit Progression Step4->Step5 Validated Targets

Step-by-step validation workflow for screening novel piperazine anthelmintic compounds.

Protocol A: High-Throughput Infrared Motility Assay (Phenotypic Screening)

Causality & Design: Traditional motility assays rely on subjective visual scoring. Utilizing an automated infrared microbeam system (e.g., WMicrotracker) eliminates human bias and allows for high-throughput kinetic monitoring of paralysis onset (5)[5]. Furthermore, conducting the assay in axenic liquid media (M9 buffer) rather than agar prevents the test compound from binding to the matrix or being sequestered by E. coli food sources, ensuring the calculated EC₅₀ strictly reflects intrinsic potency (6)[6]. Step-by-Step Methodology:

  • Synchronization: Bleach gravid adult C. elegans or H. contortus to isolate eggs. Hatch in M9 buffer to obtain synchronized L1 larvae, then culture to the L4 or young adult stage.

  • Preparation: Wash the nematodes and resuspend them in axenic M9 liquid medium to a standardized concentration of 40-50 worms per 200 µL well in a 96-well flat-bottom plate.

  • Compound Dosing: Dispense the novel piperazine derivatives in a dose-response gradient.

    • Self-Validation Controls: Include a 0.5% DMSO vehicle control to rule out solvent-induced toxicity, and Levamisole as a positive control for assay sensitivity (7)[7].

  • Kinetic Recording: Monitor infrared beam interruptions for 120 minutes. Calculate the EC₅₀ based on the dose-dependent reduction in motility.

Protocol B: Electrophysiological Target Validation (Patch-Clamp)

Causality & Design: Phenotypic paralysis does not confirm the exact molecular target. Patch-clamp electrophysiology on isolated nematode muscle cells is required to definitively prove that the novel compound acts by opening GABA-gated chloride channels rather than modulating off-target pathways. Step-by-Step Methodology:

  • Cell Isolation: Dissect and isolate muscle vesicles from the body wall of a large nematode model (e.g., Ascaris suum).

  • Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass electrodes filled with an intracellular solution.

  • Perfusion & Recording: Perfuse the novel piperazine derivative over the cell.

    • Self-Validation Controls: Record the resulting inward Cl⁻ current. Subsequently, co-perfuse the test compound with a known GABA antagonist (e.g., picrotoxin). If the inward current is completely abolished, it validates that the piperazine derivative's action is strictly mediated by the GABA receptor.

Protocol C: In Vivo Efficacy Model (Translational Validation)

Causality & Design: High in vitro potency frequently fails to translate in vivo due to host metabolism, poor bioavailability, or failure to reach the gastrointestinal niche. A rodent model infected with target nematodes bridges this gap and confirms therapeutic viability (4)[4]. Step-by-Step Methodology:

  • Infection: Orally inoculate immunosuppressed gerbils with infective L3 larvae of H. contortus or T. colubriformis.

  • Treatment: Ten days post-infection, administer the novel piperazine compound (e.g., 50-100 mg/kg) via oral gavage.

    • Self-Validation Controls: Maintain a vehicle-treated, infected cohort to establish the baseline parasite burden.

  • Quantification: Euthanize the subjects 5 days post-treatment. Isolate the gastrointestinal tract, perform total worm counts, and calculate the percentage of parasite clearance relative to the untreated control group.

Quantitative Performance Benchmarks

When evaluating novel piperazine derivatives, their performance should be benchmarked against both standard commercial anthelmintics and classical piperazine. Recent experimental data demonstrates that novel derivatives can achieve highly competitive EC₅₀ values and robust in vivo clearance rates.

Table 2: Quantitative Efficacy Benchmarks (In Vitro & In Vivo)

CompoundTarget SpeciesAssay TypeEfficacy MetricReference Source
PAPP (Novel Piperazine) H. contortus (L3)In Vitro Larval MigrationEC₅₀ = 9.36 µMHunter White et al. (4)[4]
PAPP (Novel Piperazine) H. contortusIn Vivo (Gerbil Model)>99% clearance at 100 mg/kgHunter White et al. (4)[4]
Ivermectin C. elegans (L4)In Vitro Motility (Infrared)EC₅₀ = 0.19 µMMDPI Nematicide Screen (7)[7]
Levamisole C. elegans (L4)In Vitro Motility (Infrared)EC₅₀ = 6.4 µMMDPI Nematicide Screen (7)[7]
1,4-disubstituted piperazines E. fetidaIn Vitro ParalysisActive at 5 mg/mLIJRPP Synthesis Study (1)[1]

References

  • Biology and Medicine Journal - Anthelmintic agents: vermicide and vermifuge - Insights in Biology and Medicine. Available at: [Link]

  • Patsnap Synapse - What is the mechanism of Piperazine Citrate?. Available at: [Link]

  • PMC / NIH - Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model. Available at: [Link]

  • Embrapa - Caenorhabditis elegans as a model to screen plant extracts and compounds as natural anthelmintics for veterinary use. Available at: [Link]

  • bioRxiv - Larval motility assay using WMicrotracker™: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. Available at: [Link]

  • MDPI - Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development. Available at:[Link]

  • PubMed / NIH - In vitro and in vivo characterization of p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP), a novel serotonergic agonist with anthelmintic activity. Available at: [Link]

  • Academia.edu - Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. Available at: [Link]

Sources

Comparative

Paving the Way for Predictive CNS Drug Development: A Comparative Guide to In Vitro to In Vivo Correlation of 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride Activity

For Immediate Release In the landscape of central nervous system (CNS) drug development, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical milestone. It serves as a predictive bridge between lab...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of central nervous system (CNS) drug development, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical milestone. It serves as a predictive bridge between laboratory findings and clinical outcomes, ultimately de-risking and accelerating the journey from bench to bedside.[1][2] This guide provides a comprehensive framework for establishing an IVIVC for novel CNS drug candidates, using the representative compound, 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, as a case study. We will delve into the requisite in vitro and in vivo experimental workflows, compare its potential profile with established atypical antipsychotics such as Aripiprazole and Olanzapine, and elucidate the principles of constructing a predictive IVIVC model.

Introduction: The Imperative of IVIVC in CNS Drug Discovery

The development of drugs targeting the CNS is fraught with challenges, including the complexity of neuronal circuits and the difficulty in predicting human responses from preclinical models. An IVIVC provides a mathematical model that relates an in vitro property of a drug to a relevant in vivo response, thereby offering a more quantitative and predictive approach to drug development.[1][2] For a novel compound like 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, a member of the pyridinylpiperazine class known for its diverse interactions with neurotransmitter receptors, a well-defined IVIVC is invaluable for formulation optimization, dose selection, and regulatory submissions.[3][4][5]

The Subject Compound: 2-Methyl-1-(pyridin-2-yl)piperazine Hydrochloride

2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a heterocyclic amine belonging to the piperazine chemical class. The piperazine scaffold is a common feature in a multitude of CNS-active drugs, including antipsychotics and antidepressants.[3][4][5] The pyridinyl moiety suggests potential interactions with various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors, which are key targets in the treatment of psychiatric disorders.[6][7][8]

Comparative Framework: Learning from Established Atypical Antipsychotics

To contextualize the potential profile of our subject compound, we will draw comparisons with two well-characterized atypical antipsychotics, Aripiprazole and Olanzapine. Both have established IVIVC models and extensive literature on their in vitro and in vivo properties.

Compound Primary Mechanism of Action Key Receptor Affinities (in vitro) Therapeutic Indications
Aripiprazole D2 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonistHigh affinity for D2, D3, 5-HT1A, 5-HT2A, 5-HT7 receptorsSchizophrenia, bipolar disorder, major depressive disorder
Olanzapine D2 and 5-HT2A antagonistHigh affinity for D1, D2, D4, 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, M1-5, α1, H1 receptors[9][10]Schizophrenia, bipolar disorder
2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride (Hypothesized) To be determinedPotential affinity for D2, 5-HT receptor subtypes based on structural similarity to other pyridinylpiperazines.[6][7]Potential for antipsychotic or related CNS indications

In Vitro Characterization: Building the Foundation for IVIVC

The initial step in establishing an IVIVC is a thorough in vitro characterization of the compound's activity. This involves a battery of assays to determine its potency, efficacy, and selectivity at relevant biological targets.

Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride to a panel of CNS receptors, with a focus on dopamine and serotonin receptor subtypes.

Protocol:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors of interest (e.g., D1, D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7).

  • Radioligand Binding Assay:

    • Incubate cell membranes with a specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors).

    • Add increasing concentrations of the unlabeled test compound (2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To assess the functional activity (agonist, antagonist, or partial agonist) of the compound at the identified target receptors.

Protocol (Example for a G-protein coupled receptor):

  • Cell Culture: Use cell lines expressing the target receptor and engineered to report on downstream signaling events (e.g., cAMP accumulation, calcium mobilization).

  • Functional Assay:

    • Agonist mode: Treat cells with increasing concentrations of the test compound and measure the signaling response.

    • Antagonist mode: Pre-incubate cells with the test compound before stimulating with a known agonist for the receptor. Measure the inhibition of the agonist-induced response.

  • Data Analysis: Determine the EC50 (potency) and Emax (efficacy) for agonist activity, or the IC50 (potency) for antagonist activity.

in_vitro_workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays Membrane_Prep Membrane Preparation Radioligand_Binding Radioligand Binding Membrane_Prep->Radioligand_Binding Ki_Determination Ki Determination Radioligand_Binding->Ki_Determination IVIVC_Model IVIVC Model Development Ki_Determination->IVIVC_Model Cell_Culture Cell Culture Functional_Assay Functional Assay (e.g., cAMP) Cell_Culture->Functional_Assay EC50_IC50_Determination EC50/IC50 Determination Functional_Assay->EC50_IC50_Determination EC50_IC50_Determination->IVIVC_Model Compound 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride Compound->Membrane_Prep Compound->Cell_Culture

Caption: In Vitro Experimental Workflow.

In Vivo Evaluation: Translating In Vitro Activity to a Living System

The in vivo component of the IVIVC study aims to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the compound in a relevant animal model.

Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride.

Protocol (Rodent Model):

  • Animal Model: Utilize male Sprague-Dawley rats.

  • Dosing: Administer the compound via intravenous (IV) and oral (PO) routes at a range of doses.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Pharmacodynamic (Behavioral) Studies

Objective: To assess the in vivo efficacy of the compound in animal models relevant to its hypothesized therapeutic indication (e.g., antipsychotic activity).

Protocol (Example: Amphetamine-Induced Hyperlocomotion Model):

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation: Acclimate the mice to the open-field arenas.

  • Dosing: Administer the test compound or a vehicle control at various doses.

  • Challenge: After a pre-determined time, administer d-amphetamine to induce hyperlocomotion.

  • Behavioral Assessment: Record and analyze the locomotor activity of the mice for a specified duration.

  • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle and positive control (e.g., Aripiprazole or Olanzapine) groups.

in_vivo_workflow cluster_pk Pharmacokinetic (PK) Studies cluster_pd Pharmacodynamic (PD) Studies Animal_Model_PK Animal Model (Rats) Dosing_PK IV & PO Dosing Animal_Model_PK->Dosing_PK Blood_Sampling Blood Sampling Dosing_PK->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Parameters PK Parameter Calculation Bioanalysis->PK_Parameters IVIVC_Model IVIVC Model Development PK_Parameters->IVIVC_Model Animal_Model_PD Animal Model (Mice) Dosing_PD Compound Dosing Animal_Model_PD->Dosing_PD Behavioral_Model Behavioral Model (e.g., Hyperlocomotion) Dosing_PD->Behavioral_Model Behavioral_Assessment Behavioral Assessment Behavioral_Model->Behavioral_Assessment PD_Endpoint PD Endpoint Analysis Behavioral_Assessment->PD_Endpoint PD_Endpoint->IVIVC_Model Compound 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride Compound->Dosing_PK Compound->Dosing_PD

Caption: In Vivo Experimental Workflow.

Establishing the In Vitro to In Vivo Correlation

The culmination of the in vitro and in vivo studies is the development of a mathematical model that correlates the data from both domains. A Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most desirable.[11]

Process:

  • Deconvolution of In Vivo Data: Use the in vivo plasma concentration-time data to calculate the in vivo absorption profile.

  • Correlation Modeling: Plot the in vitro dissolution data against the in vivo absorption data.

  • Model Validation: Assess the predictive performance of the model using internal and external validation methods.

ivivc_process In_Vitro_Data In Vitro Data (e.g., Receptor Occupancy) Correlation_Modeling Correlation Modeling In_Vitro_Data->Correlation_Modeling In_Vivo_PK_Data In Vivo PK Data (Plasma Concentration) Deconvolution Deconvolution of In Vivo Data In_Vivo_PK_Data->Deconvolution In_Vivo_PD_Data In Vivo PD Data (Behavioral Endpoint) In_Vivo_PD_Data->Correlation_Modeling Deconvolution->Correlation_Modeling Model_Validation Model Validation Correlation_Modeling->Model_Validation Predictive_Model Predictive IVIVC Model Model_Validation->Predictive_Model

Caption: IVIVC Model Development Process.

Conclusion: A Predictive Paradigm for CNS Drug Development

Establishing a robust IVIVC for a novel CNS compound like 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride is a data-intensive but ultimately rewarding endeavor. By systematically characterizing its in vitro and in vivo properties and leveraging the knowledge gained from established drugs like Aripiprazole and Olanzapine, researchers can build a predictive model that enhances the efficiency and success rate of CNS drug development. This guide provides a foundational roadmap for this critical process, emphasizing the importance of scientific rigor and a deep understanding of the interplay between a compound's intrinsic properties and its behavior in a complex biological system.

References

  • Development and validation of an in vitro-in vivo correlation for buspirone hydrochloride extended release tablets. PubMed. Available at: [Link]

  • Controlled Release Matrix Tablets of Olanzapine: Influence of Polymers on the In Vitro Release and Bioavailability. PMC. Available at: [Link]

  • Enhanced bioavailability of buspirone hydrochloride via cup and core buccal tablets: formulation and in vitro/in vivo evaluation. PubMed. Available at: [Link]

  • Establishment of In Vitro Dissolution Based on Similarity with In Vivo Dissolution: A Case Study on Aripiprazole. ACS Publications. Available at: [Link]

  • In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. PubMed. Available at: [Link]

  • In vitro and in vivo biochemistry of olanzapine: a novel, atypical antipsychotic drug. Semantic Scholar. Available at: [Link]

  • IVIVC from Long Acting Olanzapine Microspheres. PMC. Available at: [Link]

  • Process control and in vitro/in vivo evaluation of aripiprazole sustained-release microcrystals for intramuscular injection. PubMed. Available at: [Link]

  • Buspirone enhances benzodiazepine receptor binding in vivo. PubMed. Available at: [Link]

  • Comparative In vivo Evaluation of Aripiprazole Coprecipitate, Nanoparticles and Marketed Tablets in Healthy Human Volunteers and In vitro-In vivo Correlation. ResearchGate. Available at: [Link]

  • IVIVC from Long Acting Olanzapine Microspheres. UKnowledge. Available at: [Link]

  • Development and validation of an in vitro-in vivo correlation for buspirone hydrochloride extended release tablets. ResearchGate. Available at: [Link]

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  • Process control and in vitro/in vivo evaluation of aripiprazole sustained-release microcrystals for intramuscular injection. ResearchGate. Available at: [Link]

  • Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo. PMC. Available at: [Link]

  • Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. PubMed. Available at: [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

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  • Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. Springer. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational framework for the safe handling of 2-Methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational framework for the safe handling of 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols herein are designed not merely as a list of rules, but as a self-validating system rooted in the chemical's specific hazard profile, ensuring the protection of both the scientist and the integrity of the research.

Foundational Knowledge: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the critical first step in any safety protocol. PPE selection is not arbitrary; it is a direct response to the specific risks a chemical presents. 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride, based on notified classifications, presents several key hazards that dictate our protective strategy.[1]

The primary risks associated with this compound are acute toxicity upon exposure through multiple routes (oral, dermal, inhalation), skin and eye irritation, and potential for respiratory system effects.[1] Structurally related piperazine compounds are also known to cause severe skin burns, eye damage, and potential sensitization.[2][3][4] Therefore, our defense strategy must prevent all routes of exposure.

Table 1: GHS Hazard Classifications for 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride

Hazard Class Category Hazard Code Description Source
Acute Toxicity 4 H302+H312+H332 Harmful if swallowed, in contact with skin, or if inhaled. [1]
Skin Irritation 2 H315 Causes skin irritation. [1]
Eye Irritation 2A H319 Causes serious eye irritation. [1]

| STOT SE | 3 | H336 | May cause drowsiness or dizziness. |[1] |

The Hierarchy of Controls: Beyond PPE

Before detailing specific PPE, it is imperative to recognize the hierarchy of safety controls. PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.

  • Engineering Controls : Always handle 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride within a certified chemical fume hood or a ventilated enclosure.[5][6][7][8] This is the primary method to control inhalation exposure by capturing dust and aerosols at the source. Ensure that safety showers and eyewash stations are readily accessible and tested.[9]

  • Administrative Controls : Adhere to standard operating procedures (SOPs) for handling potent compounds. Work in well-defined areas, away from high traffic. Never work alone. Ensure all personnel are trained on the specific hazards of this compound and the emergency procedures.[10]

Core PPE Protocol: A Step-by-Step Guide

This protocol outlines the minimum required PPE for handling 2-Methyl-1-(pyridin-2-yl)piperazine hydrochloride in a laboratory setting. Additional PPE may be required based on a task-specific risk assessment (e.g., large-scale operations or spill cleanup).

Step 1: Hand Protection
  • Rationale : The compound is classified as a skin irritant and is harmful upon dermal contact.[1] Piperazine derivatives can cause severe chemical burns.[3][4] Gloves provide the essential barrier against accidental skin exposure.

  • Protocol :

    • Selection : Wear chemical-resistant gloves. Nitrile gloves are a suitable minimum standard. Ensure the chosen glove material is compatible with the solvents being used if the compound is in solution.

    • Inspection : Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning : Don gloves over the cuffs of the lab coat to ensure a complete seal.

    • Doffing : Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Dispose of them immediately in the designated hazardous waste container.[11]

Step 2: Eye and Face Protection
  • Rationale : The compound is a serious eye irritant.[1] Accidental splashes of either the solid powder or a solution can cause significant and potentially irreversible damage.

  • Protocol :

    • Minimum Requirement : Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][9] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

    • Enhanced Protection : When there is a significant risk of splashing (e.g., handling bulk quantities, reacting under pressure), a face shield must be worn in addition to safety goggles.[10] The goggles protect from direct splashes, while the face shield protects the entire face.

Step 3: Body Protection
  • Rationale : This layer of protection prevents contamination of personal clothing and minimizes skin exposure from spills or dust.

  • Protocol :

    • Lab Coat : A clean, buttoned lab coat made of a suitable material must be worn at all times.

    • Clothing : Wear long pants and closed-toe shoes to ensure no skin is exposed.

    • Contamination : If a lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of according to institutional guidelines.[5][12] Contaminated work clothing should not be taken home.[6][9]

Step 4: Respiratory Protection
  • Rationale : The compound is harmful if inhaled and may cause respiratory irritation.[1][2] While engineering controls are the primary defense, respiratory protection is necessary when these controls are insufficient or during emergencies.

  • Protocol :

    • When Required : A respirator is required if you are handling the powder outside of a functioning fume hood, during a large spill, or if airborne dust is generated.[5][6]

    • Selection : Use a NIOSH/MSHA-approved respirator.[5][9] For powders, a half-mask or full-face respirator with P100 (HEPA) particulate filters is appropriate. If organic solvents are present, combination cartridges (e.g., P100/Organic Vapor) should be used.

    • Fit Testing : All personnel required to wear a respirator must be medically cleared and have passed a quantitative fit test as per OSHA regulations. Improper fit renders a respirator ineffective.[10]

Operational and Disposal Plans

Proper PPE use extends through the entire lifecycle of the chemical in the lab, from handling to disposal.

Spill Management Protocol
  • Evacuate : Alert others and evacuate the immediate area.

  • Don PPE : Before re-entering, don the appropriate PPE, which must include, at a minimum: double nitrile gloves, chemical safety goggles, a face shield, a lab coat or chemical-resistant apron, and a NIOSH-approved respirator with particulate cartridges.

  • Contain : Cover the spill with a dry, inert absorbent material like sand or vermiculite.[3] Do not use combustible materials.

  • Clean-Up : Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[6][10] Use non-sparking tools if a flammable solvent is involved.[3][7]

  • Decontaminate : Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE : Remove all PPE carefully, avoiding self-contamination, and dispose of it as hazardous waste. Wash hands thoroughly.[6]

Disposal of Contaminated PPE and Chemical Waste
  • Waste Segregation : All disposable PPE (gloves, etc.) and materials used to clean up spills must be considered hazardous waste.

  • Containers : Place waste in sealed, properly labeled containers. Do not mix with other waste streams.[11]

  • Regulations : All chemical waste and contaminated materials must be disposed of in accordance with local, state, and federal environmental regulations.[10][11][12]

Visual Workflow and Quick Reference

To aid in the decision-making process, the following diagram illustrates the workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Level Start Start: Assess Task with 2-Methyl-1-(pyridin-2-yl)piperazine HCl CheckSplash Significant splash risk? (e.g., large volume, agitation) Start->CheckSplash CheckPowder Handling solid powder outside of fume hood? CheckSpill Emergency? (Spill or aerosol release) CheckPowder->CheckSpill No AddResp Level 2: Add Respirator - Level 1 PPE - NIOSH-approved Respirator (P100 Filter) CheckPowder->AddResp Yes MinPPE Level 1: Minimum PPE - Nitrile Gloves - Safety Goggles - Lab Coat CheckSplash->MinPPE No AddFace Level 3: Add Face/Body Protection - Level 1 PPE - Face Shield - Chemical Apron (optional) CheckSplash->AddFace Yes FullPPE Level 4: Emergency PPE - Double Gloves - Goggles & Face Shield - Chemical Resistant Suit/Apron - NIOSH-approved Respirator CheckSpill->FullPPE Yes MinPPE->CheckPowder AddResp->CheckSpill AddFace->CheckPowder

Caption: PPE selection workflow based on task-specific risk assessment.

Table 2: Summary of PPE Requirements by Task

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Weighing (in fume hood) Single Nitrile Gloves Safety Goggles Lab Coat Not Required
Solution Preparation Single Nitrile Gloves Safety Goggles & Face Shield Lab Coat Not Required (in hood)
Handling Powder (outside hood) Nitrile Gloves Safety Goggles Lab Coat Required : NIOSH Respirator (P100)
Small Spill Cleanup (<1g) Double Nitrile Gloves Safety Goggles & Face Shield Lab Coat Required : NIOSH Respirator (P100)

| Large Spill Cleanup (>1g) | Double Nitrile Gloves | Safety Goggles & Face Shield | Chemical Apron | Required : NIOSH Respirator (P100) |

By integrating this knowledge-based approach to safety, we build a culture of trust and responsibility in the laboratory. This guide serves as a living document, to be adapted as new information about the compound becomes available, always prioritizing the well-being of the dedicated professionals advancing scientific discovery.

References

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  • European Chemicals Agency (ECHA). 2-methyl-1-(pyridin-2-yl)piperazine hydrochloride — Chemical Substance Information.
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  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 2-Methylpiperazine.
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  • Fisher Scientific. (2025, December 21). Safety Data Sheet - 1-(2-Pyridyl)piperazine.
  • Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet - Piperazine, anhydrous.

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